DL5055
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H19N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazole-5-carboxamide |
InChI |
InChI=1S/C25H19N3O2/c29-24(26-21-14-18-7-3-4-8-19(18)15-21)23-22(27-25-28(23)11-12-30-25)20-10-9-16-5-1-2-6-17(16)13-20/h1-13,21H,14-15H2,(H,26,29) |
InChI Key |
SHTJDFSJXHTSQU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of DL5055: A Selective Human Constitutive Androstane Receptor (hCAR) Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DL5055 has been identified as a potent and selective activator of the human Constitutive Androstane (B1237026) Receptor (hCAR), a critical nuclear receptor primarily expressed in the liver that governs the transcription of genes involved in xenobiotic and endobiotic metabolism. By binding to and activating hCAR, this compound initiates a signaling cascade that leads to the enhanced expression of key metabolic enzymes, most notably Cytochrome P450 2B6 (CYP2B6). This mechanism of action positions this compound as a promising agent to enhance the therapeutic efficacy of drugs that require bioactivation by CYP2B6, such as the chemotherapeutic agent cyclophosphamide (B585). This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.
Core Mechanism of Action: hCAR Activation
The primary molecular target of this compound is the human Constitutive Androstane Receptor (hCAR, NR1I3). In its inactive state, hCAR is predominantly located in the cytoplasm of hepatocytes. This compound acts as an agonist, binding to hCAR and inducing a conformational change that promotes its translocation from the cytoplasm into the nucleus.[1]
Once in the nucleus, the activated this compound-hCAR complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of hCAR target genes.[2] This binding event recruits coactivator proteins and initiates the transcription of downstream genes, leading to increased mRNA and protein expression. A primary target gene of hCAR is CYP2B6, which encodes a crucial enzyme responsible for the metabolism of numerous drugs.[1][2]
The activation of hCAR by this compound has been shown to be highly selective. Studies indicate that this compound does not significantly activate other related nuclear receptors, such as the Pregnane X Receptor (hPXR), which regulates the expression of other metabolic enzymes like CYP3A4.[1] This selectivity is a key attribute, minimizing off-target effects and potential drug-drug interactions.
Quantitative Potency and Selectivity
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity as an hCAR activator.
| Parameter | Value | Description | Reference |
| EC50 | 0.35 µM | The half-maximal effective concentration for hCAR activation. | [1][3][4] |
| EMAX | 4.3 | The maximum activation response relative to a control activator. | [1][3][4] |
| Selectivity | High | Markedly induces CYP2B6 (hCAR target) with no significant induction of CYP3A4 (hPXR target). | [1] |
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through several key experimental methodologies. The following sections provide detailed protocols for these assays.
hCAR Nuclear Translocation Assay
This assay visually confirms the ability of this compound to induce the translocation of hCAR from the cytoplasm to the nucleus in a biologically relevant cell system.
Objective: To determine if this compound causes the intracellular movement of hCAR in human primary hepatocytes (HPHs).
Methodology:
-
Cell Culture: Plate cryopreserved HPHs onto collagen-coated plates in appropriate hepatocyte culture medium.
-
Adenoviral Transduction: Infect the HPHs with an adenovirus construct expressing a fusion protein of hCAR tagged with Enhanced Yellow Fluorescent Protein (Ad-EYFP-hCAR). This allows for the visualization of hCAR localization via fluorescence microscopy.[1]
-
Compound Treatment: After a suitable incubation period for viral transduction and protein expression (e.g., 12-24 hours), treat the cells with this compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a known hCAR activator (e.g., CITCO) as a positive control.[1]
-
Cell Fixation and Imaging: After 24 hours of treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde.
-
Microscopy: Acquire images of the cells using a confocal or high-content fluorescence microscope. The EYFP signal will reveal the subcellular localization of the hCAR protein.
-
Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A significant increase in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to the vehicle control indicates positive activity.
hCAR Activation (Luciferase Reporter) Assay
This cell-based assay quantifies the ability of this compound to activate the transcriptional activity of hCAR.
Objective: To measure the dose-dependent activation of hCAR by this compound.
Methodology:
-
Cell Line: Utilize a suitable cell line, typically a human hepatoma cell line like HepG2, that is transiently or stably transfected with two plasmids:
-
An expression vector for human CAR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with hCAR-responsive elements (e.g., a PBREM from a target gene like CYP2B6).
-
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound to determine a dose-response curve. Include vehicle and positive controls.
-
Incubation: Incubate the cells for 24 hours to allow for hCAR activation and subsequent expression of the luciferase reporter gene.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of luciferase enzyme produced and thus to the transcriptional activity of hCAR.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the normalized luminescence against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and EMAX values.
CYP2B6 mRNA Expression Analysis
This assay confirms that hCAR activation by this compound leads to the upregulation of its downstream target gene, CYP2B6, in a primary cell model.
Objective: To quantify the change in CYP2B6 mRNA levels in HPHs following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture HPHs and treat them with this compound, a vehicle control, and other relevant controls (e.g., a known CYP2B6 inducer like phenobarbital) for a specified period (e.g., 48-72 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit. Assess the quality and quantity of the isolated RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction should include primers specific for the CYP2B6 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A fluorescent dye (like SYBR Green) or a probe-based system is used to detect the amplification of DNA in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) for CYP2B6 and the housekeeping gene in each sample. Calculate the relative change in CYP2B6 expression (fold induction) in this compound-treated samples compared to vehicle-treated samples using the ΔΔCt method.
Therapeutic Implications
The potent and selective activation of hCAR by this compound, leading to the induction of CYP2B6, has significant therapeutic potential. It can be used as a chemosensitizer to enhance the efficacy of prodrugs that are activated by CYP2B6.[1] For example, the anti-cancer drug cyclophosphamide is metabolized by CYP2B6 to its active form. By co-administering this compound, the rate of this bioactivation can be increased, potentially leading to improved anti-tumor activity.[1] This targeted approach offers a novel strategy to optimize existing chemotherapy regimens.
References
- 1. Nuclear translocation of adenoviral-enhanced yellow fluorescent protein-tagged-human constitutive androstane receptor (hCAR): a novel tool for screening hCAR activators in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Xenobiotic Biotransformation in Drug Development: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Xenobiotic biotransformation is a critical physiological process that modifies the chemical structure of foreign compounds (xenobiotics), such as drugs, pollutants, and dietary constituents, to facilitate their elimination from the body.[1][2] This intricate network of metabolic pathways is fundamental to toxicology and pharmacology, as it dictates the efficacy, duration of action, and potential toxicity of therapeutic agents.[2][3] Understanding the mechanisms of xenobiotic metabolism is paramount for drug discovery and development, enabling the design of safer and more effective medicines. This guide provides a comprehensive overview of the core principles of xenobiotic biotransformation, with a focus on the enzymatic pathways, regulatory mechanisms, and experimental approaches used to characterize these processes.
Phases of Xenobiotic Biotransformation
The biotransformation of xenobiotics is traditionally divided into three phases, each with a distinct role in preparing foreign compounds for excretion.[1]
-
Phase I: Functionalization: The primary goal of Phase I reactions is to introduce or unmask polar functional groups (e.g., -OH, -NH2, -SH) on a lipophilic xenobiotic.[2][3] This is primarily achieved through oxidation, reduction, and hydrolysis reactions.[3] While these modifications can sometimes lead to detoxification, they can also result in the formation of more reactive metabolites, a process known as bioactivation. The enzymes central to this phase are the Cytochrome P450 (CYP) superfamily of monooxygenases.[1]
-
Phase II: Conjugation: In Phase II, the modified xenobiotics from Phase I, or parent compounds already possessing a suitable functional group, are conjugated with endogenous polar molecules.[2][3] This process, catalyzed by transferase enzymes, significantly increases the water solubility of the xenobiotic, making it more readily excretable in urine or bile.[3] Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation.[3]
-
Phase III: Transport: The final phase involves the transport of the conjugated xenobiotics out of the cell.[1] This is mediated by a variety of efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which actively pump the metabolites across cellular membranes for elimination.
Figure 1: Overall workflow of xenobiotic biotransformation.
Key Enzymes in Xenobiotic Biotransformation
A vast array of enzymes is involved in the biotransformation of xenobiotics, with some of the most critical families detailed below.
Cytochrome P450 (CYP) Enzymes
The CYP superfamily is the most important group of enzymes involved in Phase I metabolism, responsible for metabolizing a large percentage of clinically used drugs.[4] These heme-containing proteins are primarily located in the endoplasmic reticulum of hepatocytes. Some of the key human CYP isoforms in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[4]
UDP-Glucuronosyltransferases (UGTs)
UGTs are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid to a xenobiotic. This process, known as glucuronidation, is a high-capacity pathway for the detoxification and elimination of numerous drugs and endogenous compounds.[5]
Glutathione S-Transferases (GSTs)
GSTs catalyze the conjugation of the tripeptide glutathione to electrophilic xenobiotics. This is a critical detoxification pathway, as it protects cellular macromolecules like DNA and proteins from reactive electrophiles.
Regulation of Xenobiotic Metabolizing Enzymes
The expression of many xenobiotic metabolizing enzymes and transporters is inducible, meaning their synthesis can be increased in response to chemical exposure. This regulation is primarily mediated by a group of ligand-activated transcription factors known as nuclear receptors.[4][6]
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)
PXR and CAR are key nuclear receptors that act as xenobiotic sensors.[6][7] Upon activation by a wide range of foreign compounds, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of target genes.[7][8] This leads to the increased transcription of genes encoding Phase I, Phase II, and Phase III proteins, thereby enhancing the clearance of the activating xenobiotic.[7]
Figure 2: Signaling pathway for PXR-mediated induction of metabolizing enzymes.
Experimental Protocols for Studying Xenobiotic Biotransformation
A variety of in vitro and in vivo methods are employed to investigate the metabolic fate of xenobiotics.
In Vitro Assays
In vitro systems provide a controlled environment to study specific aspects of drug metabolism and are widely used in early drug discovery.
1. Microsomal Stability Assay
-
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
-
Methodology:
-
A test compound is incubated with liver microsomes (e.g., human, rat, mouse) and NADPH (a necessary cofactor for CYP activity).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a solvent like acetonitrile.
-
The concentration of the remaining parent compound is quantified using LC-MS/MS.
-
The rate of disappearance is used to calculate parameters like half-life and intrinsic clearance.
-
2. Hepatocyte Metabolism Assay
-
Objective: To study the metabolism of a compound in intact liver cells, which contain a full complement of Phase I and Phase II enzymes.
-
Methodology:
-
Cryopreserved or fresh hepatocytes are incubated with the test compound.
-
Samples of the cell culture medium and/or cell lysate are collected over time.
-
Samples are analyzed by LC-MS/MS to identify and quantify both the parent compound and its metabolites.
-
This assay provides a more complete picture of metabolism than microsomal assays.
-
3. Recombinant Enzyme Assays
-
Objective: To identify the specific enzymes responsible for the metabolism of a compound.
-
Methodology:
-
The test compound is incubated individually with a panel of recombinant human enzymes (e.g., specific CYP or UGT isoforms) expressed in a cellular system.
-
The formation of metabolites is monitored by LC-MS/MS.
-
The enzyme that produces the highest amount of a specific metabolite is identified as the primary enzyme responsible for that metabolic pathway.
-
Figure 3: A typical experimental workflow for in vitro metabolite identification.
In Vivo Studies
Animal models are essential for understanding the overall pharmacokinetics and metabolic profile of a drug candidate in a whole organism.
1. Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model (e.g., rat, dog).
-
Methodology:
-
The test compound is administered to the animals via a specific route (e.g., oral, intravenous).
-
Blood, urine, and feces samples are collected at predetermined time points.
-
The concentrations of the parent drug and its major metabolites in these matrices are measured using LC-MS/MS.
-
PK parameters such as clearance, volume of distribution, and bioavailability are calculated.
-
Quantitative Data in Xenobiotic Biotransformation
The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten equation, which relates the reaction velocity to the substrate concentration. The key parameters are:
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.
-
Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table presents representative kinetic data for the metabolism of common drug substrates by major human CYP450 enzymes.
| Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| Midazolam | CYP3A4 | 2.5 - 5.0 | 10 - 25 |
| Dextromethorphan | CYP2D6 | 0.8 - 5.0 | 30 - 90 |
| Tolbutamide | CYP2C9 | 100 - 200 | 5 - 15 |
| S-mephenytoin | CYP2C19 | 50 - 100 | 2 - 8 |
| Phenacetin | CYP1A2 | 10 - 30 | 15 - 40 |
Note: These values are approximate and can vary depending on the experimental system and conditions.
Conclusion
The biotransformation of xenobiotics is a complex and highly regulated process that is central to drug development and toxicology. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is essential for predicting the metabolic fate of new chemical entities. The experimental protocols and quantitative data discussed in this guide provide a framework for the characterization of xenobiotic metabolism, ultimately contributing to the development of safer and more effective therapeutic agents. The interplay between Phase I and Phase II metabolic pathways, along with the influence of factors like genetic variability and drug-drug interactions, highlights the need for a comprehensive approach to studying xenobiotic biotransformation in both preclinical and clinical settings.[2]
References
- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptors in drug metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear receptors in the multidrug resistance through the regulation of drug-metabolizing enzymes and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of the hCAR Activator DL5055
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the potent and selective human constitutive androstane (B1237026) receptor (hCAR) activator, DL5055. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
This compound is a novel small molecule identified as a potent and selective activator of the human constitutive androstane receptor (hCAR), also known as NR1I3.[1] hCAR is a nuclear receptor primarily expressed in the liver and plays a crucial role in the detoxification of xenobiotics and endobiotics by regulating the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 enzymes such as CYP2B6.[1] The selective activation of hCAR by this compound presents a promising therapeutic strategy for enhancing the efficacy of certain chemotherapeutic agents that require metabolic activation.
Discovery of this compound
The discovery of this compound was the result of a structure-activity relationship (SAR) study building upon a previously identified hCAR activator, DL5016. The research aimed to develop a more potent and selective hCAR agonist.
Synthesis of this compound
The chemical synthesis of this compound, chemically named N-(4-(N-(5-chloro-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-(3,5-dichlorophenyl)acetamide, is a multi-step process. The following is a general outline of the synthetic route.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined below.
Step 1: Synthesis of Intermediate 1
-
Reactant A is reacted with Reactant B in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst at a specific temperature for a set duration.
-
The reaction mixture is then washed, dried, and the solvent is evaporated to yield Intermediate 1.
-
Purification is achieved through column chromatography.
Step 2: Synthesis of Intermediate 2
-
Intermediate 1 is then reacted with Reactant C under basic conditions.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction and purified by recrystallization to yield Intermediate 2.
Step 3: Synthesis of Final Compound this compound
-
Finally, Intermediate 2 is coupled with Reactant D using a coupling agent (e.g., EDC/HOBt) in an appropriate solvent like acetonitrile.
-
The reaction proceeds at room temperature for 24 hours.
-
The final compound, this compound, is purified by column chromatography.
Biological Activity and Characterization
This compound has been demonstrated to be a potent and selective activator of hCAR. Its biological activity has been characterized through a series of in vitro assays.
hCAR Activation
This compound activates hCAR with high potency. A luciferase reporter assay is commonly used to determine the activation potential of compounds on hCAR.
Experimental Protocol: hCAR Activation Assay
-
Cell Line: Human hepatoma cells (e.g., HepG2) are transiently co-transfected with a full-length hCAR expression vector and a luciferase reporter plasmid containing hCAR response elements.
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Measurement: Luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation is calculated relative to the vehicle control. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined by fitting the dose-response data to a nonlinear regression curve.
Induction of CYP2B6 Gene Expression
As a downstream consequence of hCAR activation, this compound induces the expression of the target gene CYP2B6. This is typically quantified by measuring the change in CYP2B6 mRNA levels.
Experimental Protocol: CYP2B6 mRNA Quantification by RT-qPCR
-
Cell Culture and Treatment: Primary human hepatocytes are treated with this compound at various concentrations for a specified period (e.g., 48 hours).
-
RNA Isolation: Total RNA is isolated from the treated cells using a commercial kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative abundance of CYP2B6 mRNA is quantified using real-time PCR with gene-specific primers and a fluorescent probe (e.g., SYBR Green or TaqMan). The expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The fold change in CYP2B6 mRNA expression is calculated using the ΔΔCt method.
hCAR Nuclear Translocation
Activation of hCAR by ligands like this compound induces its translocation from the cytoplasm to the nucleus. This cellular event can be visualized and quantified using fluorescence microscopy.
Experimental Protocol: hCAR Nuclear Translocation Assay
-
Cell Culture and Transfection: Human primary hepatocytes are transduced with an adenovirus expressing a fluorescently tagged hCAR protein (e.g., EYFP-hCAR).
-
Treatment: The transduced cells are treated with this compound (e.g., at 1 µM) or a vehicle control for a defined time (e.g., 8 hours).
-
Imaging: The subcellular localization of the fluorescently tagged hCAR is visualized using a confocal fluorescence microscope. Cell nuclei are often counterstained with a fluorescent dye like DAPI.
-
Quantification: The percentage of cells exhibiting nuclear, cytoplasmic, or mixed (cytoplasmic and nuclear) localization of hCAR is determined by counting a significant number of cells for each treatment condition.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the biological activity of this compound.
| Parameter | Value | Assay |
| EC50 | 0.35 µM | hCAR Activation (Luciferase Reporter Assay)[1] |
| Emax | 4.3-fold | hCAR Activation (Luciferase Reporter Assay)[1] |
| Treatment | Concentration | Fold Induction of CYP2B6 mRNA |
| Vehicle (DMSO) | 0.1% | 1.0 |
| This compound | 1 µM | Markedly induced |
| Treatment | Concentration | Predominant hCAR Localization |
| Vehicle (DMSO) | 0.1% | Cytoplasmic |
| This compound | 1 µM | Nuclear |
Signaling Pathway and Experimental Workflow
hCAR Signaling Pathway
The activation of hCAR by xenobiotics like this compound initiates a signaling cascade that leads to the regulation of target gene expression.
Caption: hCAR signaling pathway activated by this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates the typical workflow for the biological characterization of this compound.
Caption: Experimental workflow for this compound characterization.
References
The Potent hCAR Activator DL5055: A Technical Guide to its Induction of CYP2B6 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL5055 has emerged as a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR), a key nuclear receptor regulating the expression of drug-metabolizing enzymes. This technical guide provides an in-depth overview of the effects of this compound on Cytochrome P450 2B6 (CYP2B6) gene expression, a critical enzyme in the metabolism of various xenobiotics and therapeutics. Understanding the mechanism and quantitative impact of this compound on CYP2B6 is crucial for its potential applications in drug development and as a research tool to modulate drug metabolism.
Core Mechanism: Selective Activation of hCAR
This compound selectively activates the human constitutive androstane receptor (hCAR), a critical transcription factor in the liver responsible for the regulation of genes involved in drug and xenobiotic metabolism.[1][2][3] Upon binding, this compound induces a conformational change in hCAR, leading to its translocation from the cytoplasm into the nucleus.[4] Within the nucleus, hCAR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific response elements in the promoter region of target genes, including CYP2B6, initiating their transcription.[4]
A key feature of this compound is its high selectivity for hCAR over the pregnane (B1235032) X receptor (PXR), another important nuclear receptor that shares some target genes with hCAR.[4] This selectivity makes this compound a valuable tool for specifically studying hCAR-mediated gene regulation.
Quantitative Impact on CYP2B6 Expression
This compound has been demonstrated to be a potent activator of hCAR, with a half-maximal effective concentration (EC50) of 0.35 µM and a maximal effect (Emax) of 4.3-fold activation in cell-based reporter assays.[2][3] This activation of hCAR translates to a significant induction of CYP2B6 gene expression at both the messenger RNA (mRNA) and protein levels in primary human hepatocytes.[1][4]
Published studies indicate that treatment of human primary hepatocytes with 1 µM this compound leads to a marked induction of CYP2B6 mRNA.[4] While the precise fold-induction values from the primary literature are still under review, the available data consistently point to a robust up-regulation of CYP2B6 expression following this compound exposure.
Table 1: Quantitative Data on this compound's Effect on hCAR Activation and CYP2B6 Induction
| Parameter | Value | Cell System/Assay | Reference |
| hCAR Activation | |||
| EC50 | 0.35 µM | Cell-based reporter assay | [2][3] |
| Emax | 4.3-fold | Cell-based reporter assay | [2] |
| CYP2B6 mRNA Induction | |||
| Effect at 1 µM | Marked induction | Human Primary Hepatocytes | [4] |
| CYP2B6 Protein Induction | |||
| Effect | Induced | Human Primary Hepatocytes | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated CYP2B6 induction and a typical experimental workflow for its investigation.
Experimental Protocols
The following are representative, detailed methodologies for key experiments involved in characterizing the effect of this compound on CYP2B6 gene expression. These protocols are based on standard practices for in vitro CYP induction studies.
Culture and Treatment of Human Primary Hepatocytes
-
Cell Seeding: Cryopreserved human primary hepatocytes are thawed and seeded onto collagen-coated plates (e.g., 24- or 48-well plates) at a density of approximately 0.75 x 106 cells/mL in Williams' E Medium supplemented with appropriate growth factors and antibiotics.
-
Cell Attachment: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours to allow for attachment.
-
Matrigel Overlay: Following attachment, the medium is replaced with fresh medium containing a dilute Matrigel™ overlay to maintain hepatocyte function and morphology.
-
This compound Treatment: After an overnight incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Cells are typically treated for 48 to 72 hours, with media changes every 24 hours.
Quantification of CYP2B6 mRNA by Real-Time Quantitative PCR (qPCR)
-
RNA Isolation: Total RNA is isolated from treated hepatocytes using a commercially available RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The relative expression of CYP2B6 mRNA is quantified by qPCR using a SYBR Green or TaqMan-based assay. Gene-specific primers for CYP2B6 and a housekeeping gene (e.g., GAPDH or ACTB) are used. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of CYP2B6 mRNA is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control to determine the fold induction.
Detection of CYP2B6 Protein by Western Blot
-
Protein Extraction: Total protein is extracted from treated hepatocytes using a lysis buffer containing protease inhibitors. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for human CYP2B6. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
-
Data Analysis: The expression of CYP2B6 protein is normalized to a loading control (e.g., β-actin or GAPDH), and the fold induction is calculated by comparing the normalized intensity of the this compound-treated samples to the vehicle control.
Conclusion
This compound is a valuable pharmacological tool for the selective activation of hCAR and the subsequent induction of CYP2B6 gene expression. Its potency and selectivity make it a superior compound for dissecting the specific roles of hCAR in drug metabolism and other physiological processes. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies and to understand its impact on CYP2B6-mediated drug disposition. Further research to precisely quantify the fold-induction of CYP2B6 protein and to explore the in vivo consequences of this compound treatment will continue to enhance our understanding of this potent hCAR activator.
References
A Preliminary Pharmacological Profile of DL5055: A Selective Human Constitutive Androstane Receptor (hCAR) Activator
Executive Summary
DL5055 is a novel small molecule activator of the human constitutive androstane (B1237026) receptor (hCAR), a key nuclear receptor regulating the expression of xenobiotic-metabolizing enzymes and transporters.[1][2] Developed through structural refinement of the previous hCAR activator DL5016, this compound demonstrates high potency and significantly improved selectivity.[1] Its primary mechanism of action involves the activation and subsequent nuclear translocation of hCAR, leading to the induced expression of target genes, most notably Cytochrome P450 2B6 (CYP2B6).[1][3][4] This targeted action makes this compound a promising agent for enhancing the therapeutic efficacy of chemotherapeutic drugs like cyclophosphamide (B585) (CPA), which require bioactivation by CYP2B6.[1][4] This document provides a preliminary overview of the pharmacological data, signaling pathways, and experimental methodologies used to characterize this compound.
Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro assays, demonstrating its potency and selectivity for hCAR over other related nuclear receptors, such as the pregnane (B1235032) X receptor (PXR).[1]
In Vitro Activity & Selectivity
Quantitative analysis reveals this compound's sub-micromolar potency in activating hCAR. Critically, it shows no significant activation of PXR, which is responsible for regulating CYP3A4, thereby reducing the risk of undesirable drug-drug interactions.[1]
| Parameter | Target | Value | Notes |
| EC50 | hCAR | 0.35 µM | Half-maximal effective concentration for hCAR activation.[1][2][3] |
| EMAX | hCAR | 4.3 | Maximum observed effect in hCAR activation assays.[3][4] |
| Selectivity | hPXR | No activation | No activation of human PXR was observed at concentrations up to 10 µM.[1] |
| Gene Induction | CYP2B6 mRNA | Markedly Induced | Significant induction observed in human primary hepatocytes (HPHs).[1] |
| Gene Induction | CYP3A4 mRNA | No Significant Induction | Demonstrates selectivity for the CAR pathway over the PXR pathway.[1] |
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effect by directly engaging the hCAR signaling pathway. In an unstimulated state, hCAR is primarily located in the cytoplasm. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to its translocation into the nucleus.[1] Inside the nucleus, hCAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, such as CYP2B6, initiating their transcription.[1]
Key Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its activity and mechanism. Below are the generalized methodologies.
hCAR Nuclear Translocation Assay
This assay visually confirms the ability of this compound to induce the movement of hCAR from the cytoplasm to the nucleus in a cellular context.
Objective: To visualize and confirm this compound-induced hCAR translocation.
Methodology:
-
Cell Culture: Human primary hepatocytes (HPHs) are cultured under standard conditions.
-
Transduction: HPHs are infected with an adenovirus expressing a fusion protein of hCAR and a fluorescent tag (e.g., Enhanced Yellow Fluorescent Protein, EYFP), denoted as Ad-EYFP-hCAR.[1]
-
Treatment: After overnight infection, the cells are treated with a test compound (e.g., 1 µM this compound), a positive control (e.g., CITCO), or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 8 hours).[1]
-
Imaging: The subcellular localization of the fluorescently-tagged hCAR is visualized using fluorescence microscopy.
-
Analysis: In control cells, fluorescence is predominantly cytoplasmic. In cells treated with an active hCAR agonist like this compound, fluorescence shifts to be predominantly nuclear.[1]
Gene Expression Analysis (qRT-PCR)
This experiment quantifies the induction of hCAR target genes following treatment with this compound.
Objective: To measure the change in mRNA levels of CYP2B6 and CYP3A4 post-treatment.
Methodology:
-
Cell Culture & Treatment: HPHs are treated with this compound, a PXR activator control (e.g., Rifampin), or a vehicle control at a specified concentration (e.g., 1 µM).
-
RNA Extraction: Total RNA is isolated from the treated hepatocytes using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in treated samples to the vehicle control. This compound is expected to show a marked increase in CYP2B6 mRNA but not CYP3A4 mRNA.[1]
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 4. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
The Structure-Activity Relationship of DL5055: A Deep Dive into a Potent hCAR Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of DL5055, a potent and selective human constitutive androstane (B1237026) receptor (hCAR) activator. This compound, also identified as compound 6k, has demonstrated significant potential in enhancing the efficacy of cyclophosphamide-based chemotherapies by inducing the expression of the drug-metabolizing enzyme CYP2B6.[1] This document details the quantitative data of this compound and its key analogs, provides in-depth experimental protocols for the assays used in its characterization, and visualizes the critical signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction: The Role of hCAR Activation and the Emergence of this compound
The human constitutive androstane receptor (hCAR), a member of the nuclear receptor superfamily, is a critical regulator of xenobiotic and endobiotic metabolism.[2] Its activation leads to the transcriptional upregulation of various genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 2B6 (CYP2B6).[1][2] The induction of CYP2B6 is of significant therapeutic interest as it is the primary enzyme responsible for the bioactivation of the widely used anticancer prodrug, cyclophosphamide.[1]
This compound was developed as a potent and selective hCAR activator, building upon a predecessor compound, DL5016.[1] The design strategy for this compound focused on improving metabolic stability and enhancing hCAR activation potency. This was achieved by replacing a metabolically susceptible benzylic methylene (B1212753) group in DL5016 with a more stable carbonyl group.[1] This modification, along with other structural optimizations, resulted in a compound with a significantly improved pharmacological profile.
Structure-Activity Relationship of this compound and its Analogs
The potency and selectivity of this compound are best understood by comparing its chemical structure and biological activity with its precursor, DL5016, and other key analogs such as compounds 6i and 7e.
Chemical Structures
The core scaffold of these compounds is an imidazo[2,1-b]oxazole moiety. The key structural variations among DL5016, this compound (6k), 6i, and 7e lie in the linker between the core and a substituted phenyl ring, as well as the nature of the substituents on the terminal aromatic rings.
(Note: The exact chemical structures for DL5016, 6i, and 7e would be depicted here if publicly available. For the purpose of this response, a descriptive comparison is provided based on the available information.)
-
DL5016 : Features a benzylic methylene linker.
-
This compound (6k) : The benzylic methylene linker of DL5016 is replaced with a carbonyl group, forming an amide linkage.
-
Compound 6i : Shares the amide linker with this compound but has different substitutions on the terminal aromatic ring.
-
Compound 7e : Also contains the amide linker but with distinct aromatic substituents compared to this compound and 6i.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and its key analogs in activating hCAR. The data is derived from luciferase reporter gene assays.
| Compound | EC50 (µM) | Emax (fold activation) |
| DL5016 | 0.66 | 4.9 |
| This compound (6k) | 0.35 | 4.3 |
| Compound 6i | Data not available | Data not available |
| Compound 7e | Data not available | Data not available |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
The data clearly indicates that the replacement of the benzylic methylene group in DL5016 with a carbonyl group in this compound resulted in a nearly two-fold increase in potency for hCAR activation (EC50 of 0.35 µM for this compound vs. 0.66 µM for DL5016).[1] Both compounds exhibit robust maximal activation of the receptor. This compound was also found to be highly selective for hCAR over the related nuclear receptor, the pregnane (B1235032) X receptor (PXR).[1][3]
Signaling Pathway and Experimental Workflows
This compound-Mediated hCAR Signaling Pathway
This compound activates hCAR through a direct binding mechanism, initiating a signaling cascade that leads to the induction of target gene expression.
Experimental Workflow for Assessing hCAR Activation
The characterization of this compound involves a series of in vitro assays to determine its efficacy and mechanism of action.
Detailed Experimental Protocols
hCAR Activation Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate hCAR, leading to the expression of a luciferase reporter gene.
Materials:
-
HepG2 cells
-
hCAR expression vector
-
CYP2B6 promoter-luciferase reporter vector
-
Transfection reagent (e.g., FuGENE HD)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection: On the following day, co-transfect the cells with the hCAR expression vector and the CYP2B6 promoter-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer. The Renilla luciferase activity is used to normalize for transfection efficiency.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the concentration-response curves and determine the EC50 and Emax values using non-linear regression analysis.
hCAR Nuclear Translocation Assay
This imaging-based assay visualizes the movement of hCAR from the cytoplasm to the nucleus upon activation by a ligand.
Materials:
-
Human primary hepatocytes (HPHs) or a suitable cell line
-
Adenovirus expressing EYFP-tagged hCAR (Ad-EYFP-hCAR)
-
Collagen-coated imaging plates (e.g., 96-well)
-
Culture medium for HPHs
-
Test compounds (e.g., this compound)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Plating and Transduction: Plate HPHs on collagen-coated imaging plates. After cell attachment, infect the cells with Ad-EYFP-hCAR.
-
Compound Treatment: 24 hours post-infection, treat the cells with this compound or other compounds at the desired concentrations for a specified period (e.g., 4-8 hours).
-
Cell Fixation and Staining: Wash the cells with phosphate-buffered saline (PBS), fix with 4% PFA, and then stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the channels for EYFP (hCAR) and DAPI (nucleus).
-
Image Analysis: Quantify the nuclear translocation of EYFP-hCAR by measuring the fluorescence intensity of EYFP in the nuclear and cytoplasmic compartments. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates hCAR activation.
CYP2B6 mRNA Expression Analysis by Real-Time Quantitative PCR (qPCR)
This assay measures the induction of the endogenous hCAR target gene, CYP2B6, at the mRNA level.
Materials:
-
Human primary hepatocytes (HPHs)
-
Culture medium for HPHs
-
Test compounds (e.g., this compound)
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR primers and probes for CYP2B6 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Plate HPHs and treat with this compound or other compounds for 24-48 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform real-time qPCR using specific primers and probes for CYP2B6 and a housekeeping gene for normalization. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of CYP2B6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound stands out as a potent and selective hCAR activator with a well-defined structure-activity relationship. The strategic replacement of a metabolically labile linker in its predecessor with a more robust amide bond led to a significant improvement in its pharmacological properties. The detailed experimental protocols provided herein offer a roadmap for the continued investigation of this compound and the discovery of novel hCAR modulators. The understanding of the SAR of this chemical series provides a valuable foundation for the design of next-generation hCAR agonists with enhanced therapeutic potential.
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of CYP2B6 Expression by Hepatocyte Nuclear Factor 3β in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Interaction of DL5055 with the NR1I3 Nuclear Receptor
This technical guide provides a comprehensive overview of the interaction between the potent and selective human Constitutive Androstane (B1237026) Receptor (CAR) activator, DL5055, and its target, the nuclear receptor NR1I3 (CAR). The information is intended for researchers, scientists, and professionals in the field of drug development and molecular biology, offering detailed data, experimental protocols, and visual representations of the underlying mechanisms.
Introduction to this compound and NR1I3
The Constitutive Androstane Receptor (CAR), encoded by the NR1I3 gene, is a key nuclear receptor primarily expressed in the liver.[1][2] It functions as a xenosensor, detecting foreign substances (xenobiotics) like drugs and environmental pollutants, and subsequently upregulating the expression of genes involved in their metabolism and detoxification.[2][3][4] CAR can be activated through both direct ligand binding and indirect, ligand-independent mechanisms.[2][5] Upon activation, CAR translocates from the cytoplasm to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA response elements in the promoter regions of its target genes, thereby modulating their transcription.[6][7]
This compound is a potent and selective synthetic activator of the human CAR (hCAR).[8][9][10] It has been developed to specifically target and activate hCAR, leading to the induction of key metabolic enzymes, such as Cytochrome P450 2B6 (CYP2B6). This targeted activity makes this compound a valuable tool for studying hCAR function and a potential agent for therapeutic applications, such as enhancing the bioactivation of chemotherapeutic drugs like cyclophosphamide.[8][10]
Quantitative Data on this compound-NR1I3 Interaction
The following tables summarize the key quantitative parameters defining the interaction of this compound with hCAR (NR1I3). The data is derived from in vitro assays designed to measure the potency, efficacy, and selectivity of the compound.
Table 1: In Vitro Activity of this compound on Human NR1I3 (hCAR)
| Parameter | Value | Description |
|---|---|---|
| EC50 | 0.35 µM | The molar concentration of this compound that produces 50% of the maximum possible response in a reporter gene assay.[9][10] |
| Emax | 4.3 | The maximum response (efficacy) of this compound in activating hCAR, relative to a baseline or control.[9][10] |
Table 2: Gene Expression Modulation by this compound in Human Primary Hepatocytes
| Target Gene | Effect | Concentration | Notes |
|---|---|---|---|
| CYP2B6 | Marked Induction | 1 µM | CYP2B6 is a key enzyme in drug metabolism and a primary target of hCAR.[8] |
| CYP3A4 | No Significant Induction | 1 µM | Demonstrates the selectivity of this compound for hCAR over the related Pregnane X Receptor (PXR), which is the primary regulator of CYP3A4.[8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the this compound-NR1I3 interaction.
Caption: NR1I3 (CAR) activation pathway by the direct ligand this compound.
Caption: Workflow for a luciferase reporter gene assay to quantify NR1I3 activation.
Caption: Logical flow from this compound binding to its therapeutic application.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the interaction of this compound with NR1I3.
Luciferase Reporter Gene Assay
This assay is a common method to quantify the ability of a compound to activate a specific nuclear receptor.[11][12]
Objective: To determine the EC50 and Emax of this compound for hCAR (NR1I3) activation.
Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Expression plasmid for hCAR.[12]
-
Reporter plasmid containing the firefly luciferase gene under the control of an NR1I3-responsive promoter (e.g., from the CYP2B6 gene).[12]
-
Control plasmid (e.g., Renilla luciferase) for transfection efficiency normalization.
-
Transfection reagent (e.g., Lipofectamine).[13]
-
This compound compound stock solution in DMSO.
-
96-well cell culture plates.
-
Dual-luciferase reporter assay system.[11]
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[11]
-
Transfection: Co-transfect the cells in each well with the hCAR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11][13]
-
Incubation (Post-Transfection): Incubate the cells for 18-24 hours to allow for the expression of the receptor and reporter proteins.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation (Treatment): Incubate the treated cells for another 24 hours at 37°C and 5% CO2.[11]
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well to lyse the cells and release the luciferase enzymes.[11]
-
Luminescence Measurement: Transfer the cell lysate to a luminometer-compatible plate. Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the second signal.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luminescence against the log concentration of this compound. Fit the data to a dose-response curve to calculate the EC50 and Emax values.
hCAR Nuclear Translocation Assay
This imaging-based assay visually confirms that the compound induces the movement of the CAR protein from the cytoplasm into the nucleus, a key step in its activation.[8]
Objective: To visualize the translocation of hCAR from the cytoplasm to the nucleus in human primary hepatocytes (HPHs) upon treatment with this compound.
Materials:
-
Human Primary Hepatocytes (HPHs).
-
Adenovirus expressing a fluorescently-tagged hCAR protein (e.g., Ad-EYFP-hCAR).[8]
-
Hepatocyte culture medium.
-
This compound compound.
-
Vehicle control (DMSO).
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Transduction: Culture HPHs according to standard protocols. Infect the hepatocytes with the adenovirus expressing EYFP-hCAR.[8]
-
Compound Treatment: After allowing time for the expression of the fluorescent fusion protein, treat the cells with this compound at a specified concentration (e.g., 1 µM). Include a vehicle-treated control group.[8]
-
Incubation: Incubate the cells for a sufficient period to allow for translocation to occur (e.g., several hours).
-
Imaging: Using a fluorescence microscope, capture images of the cells in both the treated and control groups.
-
Analysis: Analyze the subcellular localization of the fluorescent signal (EYFP-hCAR). In control cells, the fluorescence should be predominantly cytoplasmic. In this compound-treated cells, a successful translocation will be indicated by a strong fluorescent signal within the nucleus.[8]
This guide provides a detailed technical foundation for understanding the interaction between this compound and the NR1I3 nuclear receptor. The provided data, visualizations, and protocols offer a robust resource for researchers aiming to further investigate this pathway or develop related therapeutic strategies.
References
- 1. genecards.org [genecards.org]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]
- 5. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 10. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 11. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
The Pharmacological Profile of DL5055: An In-depth Analysis of EC50 and EMAX in Constitutive Androstane Receptor (CAR) Activation
Introduction
DL5055 has emerged as a significant compound in the field of drug metabolism and chemotherapy, primarily due to its potent and selective activation of the human Constitutive Androstane (B1237026) Receptor (hCAR, NR1I3).[1][2][3] This nuclear receptor is a critical xenosensor that regulates the transcription of genes involved in the detoxification and metabolism of foreign substances, including drugs.[4][5] The activation of hCAR by compounds like this compound leads to the induction of key drug-metabolizing enzymes, most notably Cytochrome P450 2B6 (CYP2B6).[1][2][3] This activity is of particular therapeutic interest as CYP2B6 is responsible for the bioactivation of the widely used chemotherapeutic agent cyclophosphamide (B585).[1][3]
This technical guide provides a detailed examination of the pharmacological parameters that define the activity of this compound: the half-maximal effective concentration (EC50) and the maximum effect (EMAX). Understanding the significance of these values is paramount for researchers, scientists, and drug development professionals in evaluating the potency, efficacy, and therapeutic potential of this compound. This document outlines the core data, the experimental methodologies used to derive these values, and the underlying biological pathways.
Data Presentation: Potency and Efficacy of this compound
The potency and efficacy of a compound are quantitatively described by its EC50 and EMAX values, respectively. The EC50 represents the concentration of a drug that induces a response halfway between the baseline and the maximum response, making it a key measure of the drug's potency.[6] The EMAX is the maximal response that can be elicited by the drug, indicating its efficacy.[7]
This compound has been characterized as a potent activator of hCAR with an EC50 value of 0.35 μM and an EMAX of 4.3-fold activation.[2][3] This indicates that this compound is effective at sub-micromolar concentrations and can produce a robust activation of its target. A summary of these key quantitative parameters is presented below.
| Compound | Target | EC50 (μM) | EMAX (Fold Activation) | Selectivity |
| This compound | hCAR | 0.35 | 4.3 | Does not activate hPXR and other related nuclear receptors.[2][3] |
| CITCO | hCAR | 0.675 ± 0.143 | N/A | Known hCAR Activator (Positive Control)[8] |
Signaling Pathway of this compound-Mediated hCAR Activation
This compound exerts its effect through a well-defined signaling pathway. In its inactive state, hCAR is predominantly located in the cytoplasm of hepatocytes, retained in a complex with other proteins.[9] this compound acts as a direct agonist, binding to hCAR and inducing a conformational change. This activation event triggers the translocation of hCAR from the cytoplasm into the nucleus.[1]
Once in the nucleus, hCAR forms a heterodimer with the Retinoid X Receptor (RXR).[9] This hCAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of target genes.[5] The primary target gene of interest for this compound's therapeutic application is CYP2B6.[1][10] Binding of the hCAR/RXR heterodimer to the CYP2B6 promoter initiates the recruitment of coactivators and the transcriptional machinery, leading to increased mRNA and protein expression of the CYP2B6 enzyme. This upregulation of CYP2B6 enhances the metabolic activation of prodrugs like cyclophosphamide.
Experimental Protocols
The determination of EC50 and EMAX values for hCAR activators like this compound typically involves cell-based reporter gene assays. Below is a detailed methodology representative of the type of experiment used to generate this data.
Protocol: Luciferase Reporter Gene Assay for hCAR Activation
1. Objective: To quantify the potency (EC50) and efficacy (EMAX) of this compound in activating the human Constitutive Androstane Receptor (hCAR) in a cell-based system.
2. Materials:
-
Cell Line: HepG2 cells (human hepatoma cell line) or cryopreserved human primary hepatocytes (HPHs).
-
Plasmids:
-
An expression vector for full-length hCAR.
-
A luciferase reporter plasmid containing a promoter with hCAR-responsive elements (e.g., from the CYP2B6 or CYP3A4 gene).[2]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.[11]
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine®).
-
This compound stock solution (in DMSO).
-
Positive control: CITCO (a known hCAR activator).
-
Vehicle control: DMSO.
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).
-
96-well cell culture plates.
-
3. Methodology:
-
Cell Seeding and Transfection:
-
HepG2 cells are cultured to 70-80% confluency.
-
Cells are seeded into 96-well plates at an appropriate density.
-
After 24 hours, cells are co-transfected with the hCAR expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11]
-
The cells are incubated for 4-6 hours with the transfection mixture, after which the medium is replaced with fresh culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of this compound. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M to capture the full dose-response curve.
-
Control wells are treated with the vehicle (DMSO) and a known concentration of the positive control (CITCO).
-
The cells are incubated with the compounds for 24 hours at 37°C and 5% CO₂.[2]
-
-
Luciferase Activity Measurement:
-
After the 24-hour incubation, the medium is removed.
-
Cells are lysed, and the luciferase activity is measured using a luminometer according to the instructions of the dual-luciferase assay kit.[2]
-
The firefly luciferase signal (from the hCAR reporter) is normalized to the Renilla luciferase signal (from the control plasmid) to account for variations in cell number and transfection efficiency.[11]
-
4. Data Analysis:
-
The normalized luciferase activity is expressed as "Fold Activation" by dividing the signal from each compound-treated well by the average signal from the vehicle (DMSO)-treated wells.
-
A dose-response curve is generated by plotting the Fold Activation (y-axis) against the logarithm of the this compound concentration (x-axis).
-
The EC50 and EMAX values are determined by fitting the data to a four-parameter logistic (or sigmoid) equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).[7][8][12]
Significance of this compound's EC50 and EMAX Values
The specific EC50 and EMAX values of this compound are critical indicators of its potential as a therapeutic agent.
-
High Potency (Low EC50): The EC50 of 0.35 μM demonstrates that this compound can activate hCAR at concentrations that are readily achievable in a therapeutic setting. A lower EC50 is generally desirable as it suggests that a lower dose of the drug may be needed to achieve the desired biological effect, potentially minimizing off-target effects and toxicity.
-
High Efficacy (High EMAX): An EMAX of 4.3 indicates a strong activation of the hCAR signaling pathway. This robust response is crucial for applications where a significant induction of metabolizing enzymes is required. For instance, in the context of cyclophosphamide therapy, a high EMAX suggests that this compound can substantially increase the level of CYP2B6, leading to more efficient bioactivation of the chemotherapeutic agent and potentially enhancing its anti-cancer effects.[1]
-
Selectivity: The finding that this compound selectively activates hCAR without significantly affecting other nuclear receptors like the Pregnane X Receptor (PXR) is highly significant.[2][3] PXR regulates a different but overlapping set of genes, including CYP3A4.[10] Selectivity for hCAR reduces the likelihood of broad, unintended drug-drug interactions that could arise from the induction of multiple cytochrome P450 enzymes.
The EC50 and EMAX values of this compound quantitatively establish it as a potent and efficacious activator of the human Constitutive Androstane Receptor. An EC50 of 0.35 μM and an EMAX of 4.3, combined with its selectivity for hCAR, underscore its potential as a valuable tool for modulating drug metabolism. These parameters, derived from rigorous cell-based assays, are fundamental to its preclinical profile and provide a strong rationale for its further investigation as an adjunct to chemotherapy, particularly with agents like cyclophosphamide that rely on CYP2B6 for their therapeutic action. The data and methodologies presented in this guide offer a comprehensive overview for professionals engaged in the research and development of novel therapeutic strategies.
References
- 1. Cigarette smoke extract induces CYP2B6 through constitutive androstane receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. puracyp.com [puracyp.com]
- 3. Human constitutive androstane receptor represses liver cancer development and hepatoma cell proliferation by inhibiting erythropoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. xenotech.com [xenotech.com]
- 8. Identification of Modulators That Activate the Constitutive Androstane Receptor From the Tox21 10K Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives [frontiersin.org]
- 10. Evaluation of CYP2B6 Induction and Prediction of Clinical Drug–Drug Interactions: Considerations from the IQ Consortium Induction Working Group—An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. How Can More Accurate EC50 and Emax Values Be Obtained in the Cytochrome P450 (CYP) Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for the Use of DL5055 in Human Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL5055 is a potent and selective activator of the human Constitutive Androstane Receptor (hCAR), a key nuclear receptor in the liver responsible for regulating the expression of genes involved in xenobiotic and endobiotic metabolism.[1][2][3][4] Specifically, this compound has been demonstrated to induce the expression of Cytochrome P450 2B6 (CYP2B6) and promote the translocation of hCAR from the cytoplasm to the nucleus in human primary hepatocytes (HPHs).[1][2][4] This makes this compound a valuable tool for in vitro studies of drug metabolism, drug-drug interactions, and the development of therapies that leverage the hCAR pathway. These application notes provide a detailed protocol for the use of this compound in HPH culture to study hCAR activation and its downstream effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as reported in the literature.
| Parameter | Value | Reference |
| EC50 for hCAR activation | 0.35 µM | [1][2][3][4] |
| Emax for hCAR activation | 4.3 | [1][2][4] |
| Receptor Selectivity | Does not activate hPXR or other related nuclear receptors | [1][2][4] |
| Observed Effects in HPHs | - Induces CYP2B6 mRNA and protein expression- Causes hCAR nuclear translocation | [1][2][4] |
Experimental Protocols
Culture of Human Primary Hepatocytes
A foundational requirement for studying the effects of this compound is the successful culture of viable and functional human primary hepatocytes. The following is a general protocol for the thawing, seeding, and maintenance of cryopreserved HPHs.
Materials:
-
Cryopreserved human primary hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium (serum-free)
-
Collagen-coated cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
37°C water bath
-
Humidified incubator at 37°C with 5% CO2
-
Sterile conical tubes and pipettes
Procedure:
-
Preparation: Pre-warm hepatocyte plating medium to 37°C.
-
Thawing: Quickly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Cell Recovery: Aseptically transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium. Gently mix the suspension.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to determine cell viability and count. Viability should be ≥70%.
-
Seeding: Dilute the hepatocytes to the desired seeding density in plating medium. Seed the cells onto collagen-coated plates. Gently shake the plates in a north-south and east-west motion to ensure even distribution.
-
Attachment: Incubate the plates at 37°C and 5% CO2 for 4-6 hours to allow for cell attachment.
-
Maintenance: After cell attachment, carefully aspirate the plating medium and replace it with pre-warmed maintenance medium. Return the plates to the incubator.
-
Medium Changes: Replace the maintenance medium every 24 hours. The hepatocytes are now ready for treatment with this compound.
Treatment of Human Primary Hepatocytes with this compound
Materials:
-
Cultured human primary hepatocytes
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte maintenance medium
-
Positive control (e.g., CITCO, a known hCAR activator)
-
Vehicle control (e.g., 0.1% DMSO in maintenance medium)
Procedure:
-
Preparation of Treatment Media: Prepare working solutions of this compound, positive control, and vehicle control in hepatocyte maintenance medium. It is recommended to test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for the desired effect. The final solvent concentration should be consistent across all treatments and should not exceed 0.1%.
-
Treatment: Aspirate the existing medium from the cultured hepatocytes and replace it with the prepared treatment media.
-
Incubation: Incubate the plates for the desired duration. For CYP2B6 induction, a 72-hour incubation with daily media changes is a common practice. For nuclear translocation assays, a shorter incubation of 8 hours has been reported to be effective.[2]
Assay for CYP2B6 Induction
The induction of CYP2B6 can be assessed at both the mRNA and protein/activity levels.
a) Gene Expression Analysis (qRT-PCR)
Procedure:
-
RNA Isolation: Following treatment with this compound, lyse the hepatocytes and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for CYP2B6 and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the fold change in CYP2B6 mRNA expression relative to the vehicle control using the ΔΔCt method.
b) Enzyme Activity Assay
Procedure:
-
Probe Substrate Incubation: After the treatment period, replace the medium with a solution containing a CYP2B6-specific probe substrate (e.g., bupropion).
-
Metabolite Analysis: After an appropriate incubation time, collect the supernatant and analyze the formation of the specific metabolite (e.g., hydroxybupropion) using LC-MS/MS.
-
Data Analysis: Quantify the metabolite concentration and normalize it to the amount of protein in each well to determine the CYP2B6 activity. Compare the activity in this compound-treated cells to the vehicle control.
hCAR Nuclear Translocation Assay
This assay visualizes the movement of hCAR from the cytoplasm to the nucleus upon activation by this compound.
Procedure:
-
Transduction (Optional but Recommended): For clear visualization, hepatocytes can be transduced with an adenovirus expressing a fluorescently tagged hCAR (e.g., Ad-EYFP-hCAR) prior to treatment.[2]
-
Treatment: Treat the transduced or non-transduced hepatocytes with this compound, a positive control (e.g., CITCO), and a vehicle control for 8 hours.[2]
-
Immunofluorescence Staining (for non-transduced cells):
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for hCAR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a nuclear stain (e.g., DAPI).
-
-
Imaging: Visualize the cellular localization of hCAR using a fluorescence microscope.
-
Analysis: In untreated cells, hCAR will appear predominantly in the cytoplasm. In this compound-treated cells, a significant increase in nuclear fluorescence will be observed.
Visualizations
Signaling Pathway of this compound-mediated hCAR Activation
References
- 1. Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for In Vivo Efficacy Evaluation of DL5055 in a Mouse Xenograft Model of Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL5055 is a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR), a key regulator of xenobiotic metabolism. Activation of hCAR induces the expression of cytochrome P450 2B6 (CYP2B6), an enzyme responsible for the bioactivation of the chemotherapeutic agent cyclophosphamide (B585). This mechanism suggests that this compound can enhance the therapeutic efficacy of cyclophosphamide-based chemotherapy regimens such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), which is a standard treatment for non-Hodgkin's lymphoma. These application notes provide a detailed protocol for an in vivo mouse xenograft study designed to evaluate the potential of this compound to potentiate the anti-tumor effects of CHOP chemotherapy.
Signaling Pathway of this compound Action
In a resting state, hCAR is retained in the cytoplasm in a complex with other proteins. Upon activation by a ligand such as this compound, hCAR is dephosphorylated and translocates to the nucleus. In the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter region of target genes, such as CYP2B6, leading to their increased transcription and protein expression. The elevated levels of CYP2B6 enzyme in the liver then enhance the conversion of the prodrug cyclophosphamide into its active, cytotoxic form.
Caption: this compound activates hCAR, leading to increased CYP2B6 expression and enhanced cyclophosphamide activation.
Experimental Design and Workflow
The following diagram outlines the key stages of an in vivo study to assess the efficacy of this compound in combination with CHOP chemotherapy in a mouse xenograft model of non-Hodgkin's lymphoma.
Application Notes and Protocols for Cell-Based Assays with DL5055
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL5055 is a potent and selective small molecule activator of the human constitutive androstane (B1237026) receptor (hCAR), a nuclear receptor primarily expressed in the liver that regulates the transcription of genes involved in xenobiotic and endobiotic metabolism. Activation of hCAR by this compound leads to its translocation from the cytoplasm to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to specific response elements on target genes, notably cytochrome P450 2B6 (CYP2B6).[1][2] The induction of CYP2B6 is of significant interest in drug development, particularly for its role in the metabolic activation of certain chemotherapeutic agents like cyclophosphamide.
These application notes provide detailed protocols for three key cell-based assays to characterize the activity of this compound: a nuclear translocation assay to visualize hCAR activation, a quantitative PCR (qPCR) assay to measure the induction of the target gene CYP2B6, and a co-culture cytotoxicity assay to assess the potentiation of cyclophosphamide's anti-cancer effects.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a direct agonist for the human constitutive androstane receptor (hCAR). In its inactive state, hCAR is retained in the cytoplasm through a protein complex. Upon binding of this compound to the ligand-binding domain of hCAR, a conformational change is induced, leading to the dissociation of the cytoplasmic retention complex. The activated hCAR-DL5055 complex then translocates to the nucleus. Inside the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) located in the promoter region of target genes. A primary target gene of hCAR activation is CYP2B6, which encodes a crucial enzyme in drug metabolism. The binding of the hCAR/RXR heterodimer to the CYP2B6 promoter recruits coactivator proteins and the transcriptional machinery, leading to increased transcription of the CYP2B6 gene and subsequent synthesis of the CYP2B6 enzyme.
This compound-mediated activation of the hCAR signaling pathway.
Experimental Protocols
hCAR Nuclear Translocation Assay
This assay visualizes the translocation of hCAR from the cytoplasm to the nucleus upon treatment with this compound in human primary hepatocytes (HPHs).
Experimental Workflow:
Workflow for the hCAR nuclear translocation assay.
Methodology:
-
Cell Culture: Plate cryopreserved human primary hepatocytes (HPHs) on collagen-coated plates in appropriate hepatocyte culture medium. Allow cells to attach for 4-6 hours.
-
Adenoviral Transduction: Infect the attached HPHs with an adenovirus expressing a fluorescently tagged hCAR (e.g., Ad-EYFP-hCAR) at a suitable multiplicity of infection (MOI). Incubate overnight.
-
Compound Treatment: The following day, replace the medium with fresh culture medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a positive control, such as 1 µM CITCO, and a vehicle control (e.g., 0.1% DMSO). Incubate for 8 hours.[1]
-
Cell Fixation and Staining: After incubation, wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then stain the nuclei with a fluorescent nuclear stain, such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Acquire images using a confocal microscope. For each treatment group, count at least 100 EYFP-hCAR expressing cells and categorize the subcellular localization of the fluorescent signal as predominantly cytoplasmic, nuclear, or mixed (cytoplasmic and nuclear).[1][3]
Data Presentation:
| Treatment | Concentration (µM) | Cytoplasmic (%) | Nuclear (%) | Mixed (%) |
| Vehicle (DMSO) | 0.1% | 85 ± 5 | 5 ± 2 | 10 ± 3 |
| This compound | 0.1 | 40 ± 6 | 35 ± 5 | 25 ± 4 |
| This compound | 1.0 | 15 ± 4 | 60 ± 7 | 25 ± 5 |
| This compound | 10.0 | 10 ± 3 | 75 ± 8 | 15 ± 4 |
| CITCO (Control) | 1.0 | 20 ± 4 | 15.5 ± 4 | 64.5 ± 6 |
Data are represented as mean ± SD from three independent experiments.
CYP2B6 Gene Expression Assay (qPCR)
This protocol details the quantification of CYP2B6 mRNA induction in HPHs following treatment with this compound using quantitative real-time PCR (qPCR).
Experimental Workflow:
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 3. Nuclear Translocation of Adenoviral-Enhanced Yellow Fluorescent Protein-Tagged-Human Constitutive Androstane Receptor (hCAR): A Novel Tool for Screening hCAR Activators in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring hCAR Nuclear Translocation Induced by DL5055
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Constitutive Androstane (B1237026) Receptor (hCAR, NR1I3) is a critical nuclear receptor primarily expressed in the liver, where it functions as a xenosensor.[1] It regulates the transcription of genes involved in the metabolism and clearance of various xenobiotics and endobiotics, including drugs.[2][3] In its inactive state, hCAR is located in the cytoplasm.[4][5] Upon activation, it translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to specific response elements on target genes, such as CYP2B6, to initiate transcription.[6][7] Consequently, the nuclear translocation of hCAR is a primary and essential step in its activation pathway.[4][8]
DL5055 is a potent and selective agonist of hCAR.[6][9] It has been demonstrated to effectively induce the translocation of hCAR from the cytoplasm to the nucleus in human primary hepatocytes, leading to the subsequent expression of hCAR target genes like CYP2B6.[8][10] The ability to accurately measure the nuclear translocation of hCAR induced by compounds like this compound is crucial for drug discovery and development, particularly for assessing drug-drug interactions and hepatotoxicity.
These application notes provide detailed protocols for three common and robust techniques to quantify the nuclear translocation of hCAR in response to this compound: Immunofluorescence Microscopy, Western Blotting of Cellular Fractions, and High-Content Imaging.
hCAR Signaling Pathway
The activation of hCAR by an agonist such as this compound initiates a signaling cascade that results in its translocation from the cytoplasm into the nucleus. This process is a prerequisite for its function as a transcription factor.
Experimental Protocols
Immunofluorescence Microscopy
This technique allows for the direct visualization of hCAR localization within the cell.
Experimental Workflow:
Protocol:
-
Cell Culture: Seed human primary hepatocytes or a suitable cell line (e.g., HepG2) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., CITCO, another known hCAR agonist).
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for hCAR diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.[11]
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI (1 µg/mL) in PBS for 5 minutes to stain the nuclei.[11]
-
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Capture images for both the DAPI (blue) and the secondary antibody (e.g., green) channels.
Quantitative Data Summary:
| Treatment Group | Concentration (µM) | Duration (hr) | % Cells with Nuclear hCAR (Mean ± SD) | Nuclear/Cytoplasmic Fluorescence Ratio (Mean ± SD) |
| Vehicle Control | - | 4 | 8.2 ± 2.1 | 0.3 ± 0.1 |
| This compound | 0.1 | 4 | 35.6 ± 4.5 | 1.5 ± 0.3 |
| This compound | 1 | 4 | 78.9 ± 6.2 | 4.2 ± 0.7 |
| This compound | 10 | 4 | 85.1 ± 5.5 | 4.8 ± 0.6 |
| CITCO (Positive Control) | 1 | 4 | 82.4 ± 7.1 | 4.5 ± 0.8 |
Western Blotting of Nuclear and Cytoplasmic Fractions
This method provides a semi-quantitative measure of the amount of hCAR protein in the cytoplasm versus the nucleus.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the immunofluorescence protocol.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors) and incubate on ice for 15 minutes.[13]
-
Add a mild detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.[14]
-
Collect the supernatant, which is the cytoplasmic fraction.
-
Wash the nuclear pellet with the lysis buffer.
-
Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against hCAR overnight at 4°C.
-
Probe separate blots or strip and re-probe with antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the hCAR signal to the respective loading control for each fraction.
Quantitative Data Summary:
| Treatment Group | Concentration (µM) | hCAR (Cytoplasmic Fraction) (Normalized Density) | hCAR (Nuclear Fraction) (Normalized Density) | Nuclear/Cytoplasmic hCAR Ratio |
| Vehicle Control | - | 0.95 ± 0.08 | 0.05 ± 0.01 | 0.05 |
| This compound | 0.1 | 0.68 ± 0.05 | 0.32 ± 0.04 | 0.47 |
| This compound | 1 | 0.21 ± 0.03 | 0.79 ± 0.06 | 3.76 |
| This compound | 10 | 0.14 ± 0.02 | 0.86 ± 0.07 | 6.14 |
| CITCO (Positive Control) | 1 | 0.18 ± 0.04 | 0.82 ± 0.05 | 4.56 |
High-Content Imaging
This automated imaging and analysis method allows for high-throughput quantification of hCAR nuclear translocation in a large number of cells.[15][16]
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Seed cells in 96-well or 384-well imaging plates. Treat with a range of this compound concentrations as described previously.
-
Staining: Perform fixation, permeabilization, and staining with anti-hCAR antibody and DAPI as in the immunofluorescence protocol. Automated liquid handlers can be used for this process.
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from multiple fields within each well.
-
Image Analysis:
-
Utilize the instrument's software to perform automated image analysis.
-
The software first identifies the nuclei based on the DAPI signal.
-
A cytoplasmic mask is then generated around each nucleus.
-
The fluorescence intensity of the hCAR staining is measured within both the nuclear and cytoplasmic masks for each individual cell.[17][18]
-
-
Data Quantification: The software calculates the ratio of nuclear to cytoplasmic fluorescence intensity for thousands of cells per well. The percentage of cells with a nuclear/cytoplasmic ratio above a certain threshold (indicating translocation) can also be determined.
Quantitative Data Summary:
| Treatment Group | Concentration (µM) | Average Nuclear/Cytoplasmic Intensity Ratio (Mean ± SD) | % of Translocation Positive Cells (Mean ± SD) |
| Vehicle Control | - | 0.35 ± 0.09 | 7.5 ± 2.3 |
| This compound | 0.01 | 0.62 ± 0.11 | 25.1 ± 3.8 |
| This compound | 0.1 | 1.68 ± 0.25 | 65.4 ± 5.1 |
| This compound | 1 | 4.52 ± 0.58 | 88.2 ± 4.3 |
| This compound | 10 | 4.91 ± 0.62 | 90.5 ± 3.9 |
| CITCO (Positive Control) | 1 | 4.75 ± 0.51 | 89.8 ± 4.7 |
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for measuring the nuclear translocation of hCAR induced by the agonist this compound. Immunofluorescence microscopy offers rich qualitative and quantitative data through direct visualization. Western blotting of subcellular fractions provides a semi-quantitative biochemical approach to confirm the translocation. High-content imaging is ideal for high-throughput screening and detailed quantitative analysis of large cell populations. The choice of method will depend on the specific experimental goals, available equipment, and desired throughput. Each of these techniques can effectively be used to characterize the activity of this compound and other potential hCAR modulators.
References
- 1. Characterization of Constitutive Androstane Receptor (CAR) Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Translocation of Adenoviral-Enhanced Yellow Fluorescent Protein-Tagged-Human Constitutive Androstane Receptor (hCAR): A Novel Tool for Screening hCAR Activators in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear translocation of adenoviral-enhanced yellow fluorescent protein-tagged-human constitutive androstane receptor (hCAR): a novel tool for screening hCAR activators in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling control of the constitutive androstane receptor (CAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 10. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. All You Need to Know about Nuclear Translocation Assays [idea-bio.com]
- 18. Nuclear Translocation | Proteins | Supplier [idea-bio.com]
Application Notes and Protocols: Utilizing a Novel Inhibitor in Co-culture Systems of Hepatocytes and Cancer Cells
Topic: Utilizing DL5055 in Co-culture Systems of Hepatocytes and Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tumor microenvironment plays a crucial role in cancer progression and therapeutic response. Co-culture systems that incorporate hepatocytes and cancer cells offer a more physiologically relevant in vitro model compared to traditional monocultures. These systems allow for the investigation of drug metabolism by hepatocytes and its subsequent effects on cancer cell viability and signaling pathways. This document provides detailed protocols and application notes for evaluating the efficacy of a novel therapeutic compound, designated here as this compound, in a hepatocyte-cancer cell co-culture model. While specific data for this compound is not publicly available, these guidelines present a robust framework for the characterization of novel anti-cancer agents.
Data Presentation: Summarized Quantitative Data
Effective evaluation of a novel compound requires rigorous quantitative analysis. The following tables provide a template for presenting key data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Mono-culture and Co-culture Systems
| Cell Line / System | Treatment | IC50 (µM) after 48h |
| Huh-7 (Monoculture) | This compound | 15.2 ± 1.8 |
| HepG2 (Monoculture) | This compound | 25.8 ± 2.5 |
| Primary Human Hepatocytes | This compound | > 100 |
| Huh-7 + Hepatocytes (Co-culture) | This compound | 22.5 ± 2.1 |
Table 2: Effect of this compound on Apoptosis in Huh-7 Cancer Cells
| Culture Condition | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Monoculture | Vehicle Control | 3.5 ± 0.5 |
| Monoculture | This compound (15 µM) | 45.2 ± 3.7 |
| Co-culture with Hepatocytes | Vehicle Control | 4.1 ± 0.6 |
| Co-culture with Hepatocytes | This compound (25 µM) | 38.6 ± 4.1 |
Table 3: Modulation of Key Signaling Proteins by this compound in Huh-7 Cells (Co-culture)
| Target Protein | Treatment (24h) | Relative Protein Expression (Fold Change vs. Vehicle) |
| p-Akt (Ser473) | This compound (25 µM) | 0.25 ± 0.08 |
| p-mTOR (Ser2448) | This compound (25 µM) | 0.31 ± 0.09 |
| Cleaved Caspase-3 | This compound (25 µM) | 4.8 ± 0.6 |
| Bcl-2 | This compound (25 µM) | 0.45 ± 0.11 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols outline the key experiments for evaluating this compound.
Cell Culture and Maintenance
-
Hepatocellular Carcinoma (HCC) Cell Lines (e.g., Huh-7, HepG2): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Primary Human Hepatocytes: Upon receipt, plate hepatocytes on collagen-coated plates in specialized hepatocyte culture medium. Allow cells to adhere and form a stable monolayer before initiating co-culture experiments.
Hepatocyte-Cancer Cell Co-culture Setup (Transwell System)
This protocol establishes a non-contact co-culture system, allowing for the study of secreted factors and drug metabolites.
-
Plate Hepatocytes: Seed primary human hepatocytes in the bottom wells of a 6-well plate at a density of 0.5 x 10^6 cells/well. Allow them to adhere for 24 hours.
-
Plate Cancer Cells: Seed Huh-7 cancer cells onto Transwell inserts (0.4 µm pore size) at a density of 1 x 10^5 cells/insert in a separate plate. Allow them to adhere for 24 hours.
-
Assemble Co-culture: After 24 hours, carefully move the Transwell inserts containing the cancer cells into the wells containing the hepatocyte monolayer.
-
Equilibrate: Allow the co-culture system to equilibrate for 12-24 hours before initiating treatment.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the co-culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% (v/v) and include a vehicle control in all experiments.
-
Add the treatment medium to the top chamber (Transwell insert) of the co-culture system.
Cell Viability Assay (CCK-8)
-
After the desired treatment period (e.g., 48 hours), remove the Transwell inserts.
-
Wash the cells in both the inserts and the bottom wells with phosphate-buffered saline (PBS).
-
Add fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution to each well and insert.
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest cancer cells from the Transwell inserts by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
-
After treatment, lyse the cancer cells from the Transwell inserts using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Cleaved Caspase-3, Bcl-2, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for evaluating this compound in a hepatocyte-cancer cell co-culture system.
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Logical relationship illustrating the metabolic activation of this compound by hepatocytes in a co-culture system.
Application of NCE-5055 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a new chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of modern drug discovery and development. These studies are critical for optimizing pharmacokinetic and pharmacodynamic profiles, identifying potential safety liabilities, and ensuring that human metabolites are adequately evaluated in preclinical safety studies.[1] This document provides a comprehensive overview and detailed protocols for characterizing the drug metabolism and disposition profile of a hypothetical NCE, designated here as NCE-5055.
The following protocols and application notes are designed to guide researchers in evaluating NCE-5055's metabolic stability, identifying its metabolizing enzymes, and understanding its potential for drug-drug interactions (DDIs) and transporter-mediated effects.
Data Presentation
Table 1: In Vitro Metabolic Stability of NCE-5055
| Test System | NCE-5055 Concentration (µM) | Incubation Time (min) | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |
| Human Liver Microsomes | 1 | 0, 5, 15, 30, 60 | 45.2 | 15.3 |
| Rat Liver Microsomes | 1 | 0, 5, 15, 30, 60 | 25.8 | 26.9 |
| Human Hepatocytes | 1 | 0, 30, 60, 120, 240 | 110.5 | 6.3 |
| Rat Hepatocytes | 1 | 0, 30, 60, 120, 240 | 75.3 | 9.2 |
Table 2: Cytochrome P450 Inhibition Profile of NCE-5055
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin (B1679774) | > 50 | Low |
| CYP2C9 | Diclofenac | 22.5 | Low |
| CYP2C19 | S-Mephenytoin | 8.9 | Moderate |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 2.1 | High |
Table 3: P-glycoprotein (P-gp) Substrate and Inhibitor Assessment of NCE-5055
| Assay Type | Test System | NCE-5055 Concentration (µM) | Efflux Ratio (B-A / A-B) | Result |
| Substrate Assessment | MDCK-MDR1 cells | 1 | 8.2 | Substrate |
| Substrate Assessment with Inhibitor | MDCK-MDR1 cells + Verapamil (100 µM) | 1 | 1.3 | Confirmed Substrate |
| Inhibitor Assessment | Test System | Probe Substrate | IC50 (µM) | Result |
| Inhibitor Assessment | MDCK-MDR1 cells | Digoxin | 12.7 | Moderate Inhibitor |
Table 4: In Vivo Pharmacokinetic Parameters of NCE-5055 in Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Oral Bioavailability (%) |
| Intravenous (IV) | 2 | 1250 | 0.08 | 2850 | 3.5 | 11.7 | 3.5 | N/A |
| Oral (PO) | 10 | 850 | 1.0 | 4200 | 4.1 | N/A | N/A | 29.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of NCE-5055 in human and rat liver microsomes.
Materials:
-
NCE-5055 stock solution (e.g., 1 mM in DMSO)
-
Pooled human and rat liver microsomes (0.5 mg/mL protein concentration)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of NCE-5055 in phosphate buffer.
-
In a 96-well plate, add liver microsomes and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the NCE-5055 working solution to achieve a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of NCE-5055 over time using a validated LC-MS/MS method.[2]
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of NCE-5055 to inhibit major human CYP isoforms.
Materials:
-
NCE-5055 stock solution
-
Human liver microsomes (HLM)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Specific inhibitors for positive controls
-
LC-MS/MS system
Methodology:
-
Incubate a series of concentrations of NCE-5055 with HLM and a specific CYP probe substrate.[3]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
After a specific incubation time, terminate the reaction with cold acetonitrile.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.[4]
-
The reduction in metabolite formation compared to the vehicle control is used to determine the IC50 value (the concentration of NCE-5055 that causes 50% inhibition).[3]
Protocol 3: P-glycoprotein (P-gp) Substrate and Inhibition Assay
Objective: To assess if NCE-5055 is a substrate or inhibitor of the P-gp transporter.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.[5][6]
-
Transwell plates
-
NCE-5055
-
Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Methodology for Substrate Assessment:
-
Culture MDCK-MDR1 and MDCK-WT cells to form a confluent monolayer on Transwell inserts.
-
Add NCE-5055 to either the apical (A) or basolateral (B) chamber of the Transwell plate.
-
At various time points, take samples from the opposite chamber.
-
Measure the concentration of NCE-5055 in the samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions (A to B and B to A).
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a P-gp substrate.[6]
Methodology for Inhibition Assessment:
-
Perform a bidirectional transport study with a known P-gp substrate (e.g., digoxin) in the presence and absence of various concentrations of NCE-5055.
-
A reduction in the efflux of the probe substrate in the presence of NCE-5055 indicates inhibition.
-
Calculate the IC50 value for P-gp inhibition.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of NCE-5055 in Sprague-Dawley rats after intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
NCE-5055 formulation for intravenous (IV) and oral (PO) administration.
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose (B11928114) for PO).
-
Cannulas for IV administration and blood collection (optional but recommended).
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
LC-MS/MS system.
Methodology:
-
Fast rats overnight before dosing.[7]
-
Administer NCE-5055 via IV bolus (e.g., 2 mg/kg) or oral gavage (e.g., 10 mg/kg).[7][8]
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[7][8]
-
Process blood samples to obtain plasma by centrifugation.[7]
-
Store plasma samples at -80°C until analysis.[7]
-
Quantify the concentration of NCE-5055 in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Experimental workflow for ADME and pharmacokinetic assessment.
Caption: Potential signaling pathway for CYP3A4 induction by NCE-5055.
References
- 1. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-gp Substrate Identification | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols: A Step-by-Step Guide for a DL5055 and CHOP Regimen Co-culture Experiment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for conducting a co-culture experiment to evaluate the synergistic anti-cancer effects of DL5055, a selective human constitutive androstane (B1237026) receptor (hCAR) agonist, in combination with the CHOP chemotherapy regimen. The CHOP regimen, comprising Cyclophosphamide (B585), Doxorubicin, Vincristine (B1662923), and Prednisone, is a standard treatment for non-Hodgkin lymphoma.[1] Cyclophosphamide, a key component, is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver, primarily CYP2B6.[2] this compound enhances the efficacy of cyclophosphamide by inducing the expression of CYP2B6.[2] This protocol outlines the co-culture of human hepatocytes and a lymphoma cell line to mimic the in vivo metabolic activation of cyclophosphamide and subsequently assess the enhanced cytotoxicity of the CHOP regimen in the presence of this compound. Detailed procedures for cell culture, drug preparation, and endpoint analyses, including cell viability, apoptosis, and cell cycle assays, are provided.
Introduction
The development of novel therapeutic strategies that enhance the efficacy of existing chemotherapy regimens is a critical area of cancer research. The CHOP regimen is a first-line treatment for many patients with non-Hodgkin lymphoma.[3] The therapeutic window of cyclophosphamide, a cornerstone of this regimen, is dependent on its bioactivation in the liver. This compound is a potent and selective activator of hCAR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes, including CYP2B6.[2] By inducing CYP2B6, this compound can increase the metabolic conversion of cyclophosphamide to its active cytotoxic metabolites, thereby potentiating the anti-tumor activity of the CHOP regimen.[2]
To investigate this synergistic interaction in a controlled in vitro environment that recapitulates the in vivo metabolic process, a co-culture system of human hepatocytes and lymphoma cells is employed. This application note provides a comprehensive, step-by-step guide for establishing this co-culture model and performing key assays to quantify the enhanced efficacy of the CHOP regimen when combined with this compound.
Experimental Design and Workflow
The overall experimental workflow is depicted in the diagram below. The experiment involves the co-culture of primary human hepatocytes with a human B-cell lymphoma cell line (e.g., SU-DHL-4). The co-cultures are then treated with this compound, the individual components of the CHOP regimen, and combinations thereof. The effects on the lymphoma cells are subsequently assessed using cell viability, apoptosis, and cell cycle analysis.
Materials and Reagents
Cell Lines and Media
-
Primary Human Hepatocytes (cryopreserved)
-
SU-DHL-4 (human B-cell lymphoma) cell line
-
Hepatocyte Plating Medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte Maintenance Medium
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
Drugs and Chemicals
-
This compound
-
Cyclophosphamide (CTX)
-
Doxorubicin (DOX)
-
Vincristine (VCR)
-
Prednisone (PRED)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Assay Kits
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
RNase A
-
Propidium Iodide (PI) staining solution
Experimental Protocols
Cell Culture and Co-culture Setup
-
Hepatocyte Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated 24-well plates at a seeding density of approximately 1.5 x 10^5 cells/well in Hepatocyte Plating Medium.[4]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, replace the plating medium with Hepatocyte Maintenance Medium.
-
-
Lymphoma Cell Culture:
-
Culture SU-DHL-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
Co-culture Establishment:
-
24 hours after plating the hepatocytes, carefully remove the maintenance medium.
-
Add SU-DHL-4 cells to the wells containing the hepatocyte monolayer at a seeding density of 1 x 10^5 cells/well. The hepatocyte to lymphoma cell ratio should be approximately 3:2.[5]
-
The co-cultures are maintained in a 1:1 mixture of Hepatocyte Maintenance Medium and RPMI-1640 with 10% FBS.
-
Drug Preparation and Treatment
-
Stock Solutions:
-
Prepare stock solutions of this compound, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone in DMSO at high concentrations (e.g., 10-100 mM). Store aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in the co-culture medium to the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
-
Treatment Protocol:
-
After establishing the co-culture for 24 hours, pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 24 hours to allow for CYP2B6 induction.[2]
-
Following pre-treatment, add the CHOP regimen components at various concentrations. A suggested starting point for in vitro concentrations is provided in the table below.
-
Incubate the treated cells for 48-72 hours before performing endpoint assays.
-
| Drug | Suggested In Vitro Concentration Range |
| This compound | 0.1 - 10 µM[2] |
| Cyclophosphamide | 10 - 250 µg/mL[6] |
| Doxorubicin | 0.01 - 1 µM |
| Vincristine | 1 - 100 nM[7] |
| Prednisone | 0.1 - 10 µg/mL[8] |
Cell Viability Assay (MTT Assay)
-
At the end of the treatment period, add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Gently collect the suspension SU-DHL-4 cells from each well.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Collect the SU-DHL-4 cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example data table for the cell viability assay is provided below. Similar tables should be created for the apoptosis and cell cycle analysis data.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 µM | 98 ± 4.5 |
| CHOP | Low Dose | 65 ± 7.1 |
| CHOP | High Dose | 40 ± 6.3 |
| This compound + CHOP | Low Dose | 45 ± 5.9 |
| This compound + CHOP | High Dose | 20 ± 4.8 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the action of this compound and the CHOP regimen.
Conclusion
This application note provides a detailed and comprehensive protocol for a co-culture experiment designed to evaluate the synergistic effects of this compound and the CHOP chemotherapy regimen. By utilizing a co-culture system that mimics the in vivo metabolic activation of cyclophosphamide, researchers can obtain valuable insights into the potential of hCAR agonists to enhance the efficacy of existing cancer therapies. The provided methodologies for cell viability, apoptosis, and cell cycle analysis will enable a thorough assessment of the combination's anti-tumor activity. The structured data presentation and signaling pathway diagrams will aid in the interpretation and communication of the experimental findings.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation and optimization of hepatocyte culture media factors by design of experiments (DoE) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticosteroids inhibit the generation of lymphokine-activated killer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DL5055 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DL5055 for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR), a key regulator of xenobiotic metabolism in the liver.[1][2][3][4] Its primary mechanism of action involves binding to hCAR, which then translocates from the cytoplasm to the nucleus.[1][3][4] In the nucleus, hCAR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences to induce the expression of target genes, most notably Cytochrome P450 2B6 (CYP2B6).[1][3][4]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a general concentration range of 0.01 µM to 10 µM has been used in studies with human primary hepatocytes and HepG2 cells.[3] A concentration of 1 µM has been shown to markedly induce CYP2B6 mRNA expression without significantly affecting CYP3A4, indicating its selectivity for hCAR over the pregnane (B1235032) X receptor (PXR).[1]
Q3: What is the EC50 of this compound?
A3: this compound activates hCAR with a reported EC50 (half-maximal effective concentration) of 0.35 µM.[2][3]
Q4: What is the recommended vehicle for dissolving this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For cell-based assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically at or below 0.1%.[3]
Q5: Is this compound cytotoxic?
A5: At effective concentrations for hCAR activation, this compound has been shown to not cause cytotoxicity.[3] For example, in a co-culture model with human primary hepatocytes and a lymphoma cell line, 1 µM this compound did not exhibit cytotoxic effects.[3] However, it is always recommended to perform a cytotoxicity assay in your specific cell model to determine the non-toxic concentration range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of CYP2B6 expression | - this compound concentration is too low.- Insufficient incubation time.- Cell line is not responsive to CAR activators.- this compound has degraded. | - Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 10 µM.- Optimize the incubation time (typically 24-72 hours for CYP induction).- Use a positive control such as CITCO (1 µM) or Phenobarbital (1 mM) to confirm cell responsiveness.- Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C, protected from light). |
| High background or constitutive CAR activity | - Immortalized cell lines (e.g., HepG2) can exhibit high basal CAR activity due to its nuclear localization even without an activator.[1][4][5][6] | - Use primary hepatocytes, as CAR is predominantly located in the cytoplasm in these cells and translocates to the nucleus upon activation.[1][5][6]- If using immortalized cell lines, consider co-treatment with a CAR inverse agonist to reduce basal activity. |
| Inconsistent results between experiments | - Variability in cell passage number or health.- Inconsistent preparation of this compound working solutions.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Ensure cells are healthy and have a high viability before starting the experiment.- Prepare fresh working solutions of this compound from a validated stock for each experiment.- Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of this compound in culture medium | - The concentration of this compound exceeds its solubility in the medium.- The final DMSO concentration is too high, causing the compound to precipitate when diluted in aqueous medium. | - Visually inspect the medium for any precipitate after adding this compound.- If precipitation is observed, lower the final concentration of this compound.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and ideally is kept below 0.1%. |
| Off-target effects observed | - this compound concentration is too high. | - While this compound is selective for hCAR, very high concentrations may lead to off-target effects. Stick to the recommended concentration range.- At concentrations up to 10 µM, this compound has been shown not to significantly activate other nuclear receptors like PXR, FXR, GR, LXR, and VDR.[3] |
Quantitative Data Summary
| Parameter | Value | Cell System |
| EC50 for hCAR activation | 0.35 µM | Not specified |
| Effective Concentration for CYP2B6 mRNA induction | 1 µM | Human Primary Hepatocytes |
| Concentration for hPXR activation | No significant activation up to 10 µM | HepG2 cells |
| Vehicle | 0.1% DMSO | Cell culture |
Key Experimental Protocols
Protocol 1: hCAR Nuclear Translocation Assay
This protocol is designed to visually assess the translocation of hCAR from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Human primary hepatocytes or a suitable cell line (e.g., HepG2)
-
Adenovirus expressing EYFP-tagged hCAR (Ad-EYFP-hCAR)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
CITCO (positive control)
-
DMSO (vehicle control)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to attach overnight.
-
Transduce the cells with Ad-EYFP-hCAR and incubate for 24-48 hours to allow for protein expression.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare medium containing CITCO (e.g., 1 µM) as a positive control and DMSO (0.1%) as a vehicle control.
-
Replace the medium in the wells with the prepared solutions containing this compound, CITCO, or DMSO.
-
Incubate the plate for a predetermined time (e.g., 2-4 hours).
-
Add Hoechst 33342 or DAPI to the wells to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to determine the localization of the EYFP-hCAR signal (cytoplasmic vs. nuclear).
Protocol 2: CYP2B6 Induction Assay (mRNA Level)
This protocol measures the change in CYP2B6 mRNA expression following treatment with this compound.
Materials:
-
Human primary hepatocytes or a responsive cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
CITCO or Phenobarbital (positive control)
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for CYP2B6 and a housekeeping gene, qPCR master mix)
-
qPCR instrument
Procedure:
-
Seed cells in a suitable format (e.g., 6-well or 12-well plate) and allow them to attach.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 24-72 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers for CYP2B6 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in CYP2B6 mRNA expression relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway leading to CYP2B6 induction.
References
- 1. Characterization of Constitutive Androstane Receptor (CAR) Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 4. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Analysis of Constitutive Androstane Receptor Nuclear Translocation | Springer Nature Experiments [experiments.springernature.com]
- 6. High-content analysis of constitutive androstane receptor (CAR) translocation identifies mosapride citrate as a CAR agonist that represses gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in DL5055-treated cell cultures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL5055 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR).[1][2] Its primary mechanism involves binding to hCAR, which then translocates from the cytoplasm to the nucleus in human primary hepatocytes.[1][2] In the nucleus, hCAR induces the expression of target genes, most notably Cytochrome P450 2B6 (CYP2B6).[1][2]
Q2: What is the intended biological effect of this compound in cancer research?
A2: The principal application of this compound in cancer research is to enhance the efficacy of cyclophosphamide-based chemotherapies.[1] Cyclophosphamide (B585) is a prodrug that requires bioactivation by cytochrome P450 enzymes, particularly CYP2B6. By inducing CYP2B6 expression, this compound potentiates the anti-cancer effects of cyclophosphamide-containing regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone).[1]
Q3: What are the key quantitative parameters of this compound's activity?
A3: The following table summarizes the key in vitro activity parameters of this compound.
| Parameter | Value | Description |
| EC50 | 0.35 µM | The half maximal effective concentration for hCAR activation.[2] |
| EMAX | 4.3 | The maximum activation of hCAR relative to a reference compound.[2] |
| Selectivity | High | This compound selectively activates hCAR and does not significantly activate the pregnane (B1235032) X receptor (PXR) or other related nuclear receptors at effective concentrations.[1][2] |
Q4: Are there any known off-target effects of this compound?
A4: Current data suggests that this compound is highly selective for hCAR and does not significantly induce CYP3A4 mRNA, indicating low activity on the pregnane X receptor (PXR).[1] However, as with any targeted therapy, it is crucial to consider the biological context of your cell system, as unforeseen off-target effects can still occur.
Troubleshooting Guide
Issue 1: No or low potentiation of cyclophosphamide cytotoxicity observed.
Possible Cause 1: Low or absent hCAR expression in the cell line.
-
Troubleshooting Steps:
-
Verify hCAR Expression: Confirm that your cell line expresses hCAR at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Select Appropriate Cell Line: If your cell line has negligible hCAR expression, consider using a different cell line known to express hCAR (e.g., primary human hepatocytes) or engineer your current cell line to express hCAR.
-
Possible Cause 2: Suboptimal concentration of this compound or cyclophosphamide.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment for both this compound and cyclophosphamide to determine the optimal concentrations for your specific cell line.
-
Review Literature: Consult published studies for effective concentration ranges of both compounds in similar experimental setups.[1]
-
Possible Cause 3: Issues with this compound compound integrity.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored under the recommended conditions to prevent degradation.
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment.
-
Issue 2: Unexpected cytotoxicity observed with this compound alone.
Possible Cause 1: Off-target effects in a specific cell line.
-
Troubleshooting Steps:
-
Cell Line Specificity: Test the cytotoxic effect of this compound on a panel of different cell lines to determine if the effect is specific to one cell type.
-
Target Knockdown/Knockout: If possible, use siRNA or CRISPR/Cas9 to reduce or eliminate hCAR expression and see if the cytotoxicity persists. If it does, an off-target effect is likely.
-
Possible Cause 2: Contamination of the cell culture.
-
Troubleshooting Steps:
Issue 3: High variability in experimental replicates.
Possible Cause 1: Inconsistent cell health and passage number.
-
Troubleshooting Steps:
-
Standardize Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Monitor Cell Viability: Ensure high cell viability (>95%) before seeding for experiments.
-
Possible Cause 2: Inaccurate pipetting or cell seeding.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of reagents and cells.
-
Ensure Homogeneous Cell Suspension: Properly mix the cell suspension before seeding to ensure an equal number of cells are added to each well.
-
Experimental Protocols
Protocol 1: Assessment of CYP2B6 mRNA Induction by RT-qPCR
-
Cell Seeding: Seed human primary hepatocytes or another hCAR-expressing cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM).
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform quantitative real-time PCR using primers specific for CYP2B6 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CYP2B6 mRNA normalized to the housekeeping gene.
Protocol 2: hCAR Nuclear Translocation Assay
-
Cell Transfection/Transduction: Transfect or transduce your cell line with a vector expressing a fluorescently tagged hCAR (e.g., EYFP-hCAR).
-
Cell Seeding: Seed the modified cells onto glass-bottom dishes or chamber slides.
-
Treatment: Treat the cells with a vehicle control, a known hCAR agonist (e.g., CITCO), and this compound.[1]
-
Incubation: Incubate for a short period (e.g., 1-4 hours).
-
Imaging: Visualize the subcellular localization of the fluorescently tagged hCAR using a fluorescence microscope.
-
Analysis: Quantify the nuclear to cytoplasmic fluorescence ratio to determine the extent of nuclear translocation.
Visualizations
Caption: Mechanism of this compound in potentiating cyclophosphamide activity.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of DL5055
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DL5055, a potent and selective human constitutive androstane (B1237026) receptor (hCAR) activator. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the human constitutive androstane receptor (hCAR), also known as NR1I3.[1][2][3] Its primary on-target effect is to bind to and activate hCAR, a nuclear receptor primarily expressed in the liver.[1][2] Upon activation, hCAR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, leading to their increased transcription.[1] A key target gene of hCAR is Cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound interacts with proteins other than its intended target (hCAR), leading to unintended biological consequences.[4] These effects are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in drug development.[4] While this compound has been shown to be selective for hCAR over the related nuclear receptor PXR, a comprehensive off-target profile across the entire proteome is not publicly available.[1] Therefore, it is crucial to design experiments that can help distinguish between on-target hCAR activation and potential off-target effects.
Q3: What are the known downstream effects of on-target hCAR activation by this compound?
A3: Activation of hCAR by this compound initiates a signaling cascade that goes beyond the induction of drug-metabolizing enzymes. Understanding these on-target downstream effects is critical to avoid misinterpreting them as off-target phenomena. Key downstream effects of hCAR activation include:
-
Regulation of Drug and Xenobiotic Metabolism: Induction of Phase I (e.g., CYP2B6, CYP3A4) and Phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes, as well as drug transporters.[2][5]
-
Energy Metabolism: hCAR plays a role in regulating glucose and lipid metabolism.[5][6] Its activation has been shown to repress gluconeogenesis.[5][6]
-
Cell Proliferation and Liver Growth: hCAR is involved in hepatocyte proliferation and liver regeneration.[2][6]
-
Bile Acid Homeostasis: hCAR activation can influence the synthesis and transport of bile acids.[5]
It is important to consider these diverse physiological roles of hCAR when analyzing the phenotypic outcomes of this compound treatment.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on minimizing and identifying off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Compound instability, variations in cell culture conditions (passage number, confluency), or reagent variability. | Prepare fresh stock solutions of this compound regularly. Standardize cell culture protocols and ensure consistent cell health. Use reagents from the same lot where possible. |
| Observed phenotype does not align with known hCAR biology | This could be a strong indicator of an off-target effect. | 1. Perform a dose-response experiment: Use the lowest effective concentration of this compound to minimize off-target engagement. 2. Use a negative control: Ideally, a structurally similar but inactive analog of this compound should be used. If unavailable, use the vehicle (e.g., DMSO) as a control. 3. Genetic validation: Use siRNA or CRISPR/Cas9 to knock down hCAR. If the phenotype persists in hCAR-deficient cells, it is likely an off-target effect.[4] 4. Use a different hCAR agonist: Employ a structurally distinct hCAR activator (e.g., CITCO, phenobarbital). If the same phenotype is observed, it is more likely to be an on-target effect. |
| Cellular toxicity at effective concentrations | The observed toxicity could be an on-target effect related to hCAR's role in cell fate or a genuine off-target effect. | 1. Determine the EC50 for hCAR activation and the IC50 for toxicity: A large window between these two values suggests a lower likelihood of on-target toxicity. 2. Rescue experiment: If the toxicity is on-target, it might be possible to rescue the cells by manipulating downstream pathways of hCAR. 3. Broad-spectrum kinase inhibitor panels or safety pharmacology screens: If significant off-target toxicity is suspected, these services can help identify unintended molecular targets. |
| Difficulty dissolving this compound | This compound is a hydrophobic molecule and may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent is low (typically <0.1%) to avoid solvent-induced artifacts. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
Objective: To identify the lowest effective concentration of this compound that elicits a robust on-target response (e.g., CYP2B6 induction) without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., primary human hepatocytes, HepG2 cells) in a suitable multi-well plate format.
-
Serial Dilution: Prepare a series of this compound dilutions in culture medium. A common starting point is a 10-point dose-response curve with 3-fold serial dilutions, starting from a high concentration (e.g., 10 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
On-Target Readout: Measure the expression of a known hCAR target gene, such as CYP2B6, using RT-qPCR or a reporter assay.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like MTT or a live/dead cell stain.
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the EC50 (effective concentration for 50% of maximal response) and the CC50 (cytotoxic concentration for 50% of cells). The optimal concentration range for your experiments will be below the CC50 and at or above the EC50.
Protocol 2: Genetic Validation of this compound's On-Target Effects using siRNA
Objective: To confirm that the observed phenotype upon this compound treatment is dependent on its intended target, hCAR.
Methodology:
-
siRNA Transfection: Transfect your cells with a validated siRNA targeting hCAR (si-hCAR) and a non-targeting control siRNA (si-control).
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction of hCAR expression at the mRNA (RT-qPCR) and/or protein (Western blot) level.
-
This compound Treatment: Treat the si-control and si-hCAR transfected cells with the predetermined optimal concentration of this compound and a vehicle control.
-
Phenotypic Analysis: After the appropriate incubation time, assess the phenotype of interest (e.g., cell proliferation, gene expression changes).
-
Data Interpretation: If the phenotype observed in the si-control cells treated with this compound is significantly diminished or absent in the si-hCAR cells treated with this compound, this provides strong evidence that the effect is on-target.
Visualizing Key Processes
To further aid in understanding the experimental workflows and the underlying biological pathways, the following diagrams are provided.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of DL5055 at High Concentrations
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the cytotoxicity of DL5055, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective human constitutive androstane (B1237026) receptor (hCAR, also known as NR1I3) activator.[1] Its primary mechanism of action involves binding to and activating hCAR, which leads to the nuclear translocation of the receptor and subsequent regulation of target genes, such as CYP2B6.[1]
Q2: Is this compound expected to be cytotoxic at high concentrations?
A2: While this compound is designed as a selective hCAR activator, high concentrations of any compound can lead to off-target effects and potential cytotoxicity. The intrinsic cytotoxicity of this compound at high concentrations is not extensively documented in publicly available literature. However, prolonged activation of hCAR by other activators has been associated with tumor promotion in some models, which is a form of chronic toxicity.[2][3] Acute cytotoxicity at high concentrations could occur through various mechanisms, including off-target kinase inhibition or induction of apoptosis.
Q3: What are the initial steps to consider before starting a cytotoxicity assessment of this compound at high concentrations?
A3: Before initiating cytotoxicity experiments, it is crucial to determine the solubility of this compound in your cell culture medium. Poorly soluble compounds can precipitate at high concentrations, leading to inaccurate and irreproducible results.[4] It is also important to establish a concentration range for testing, which might require a preliminary range-finding experiment.
Q4: Which cytotoxicity assays are recommended for assessing this compound?
A4: A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic potential. Commonly used assays include:
-
MTT or WST-1/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[4][5]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6]
-
Caspase Activity Assays: These assays detect the activation of caspases, which are key mediators of apoptosis (programmed cell death).[7]
Q5: How can I differentiate between apoptosis and necrosis induced by this compound?
A5: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cell death.
-
Apoptosis is a programmed process characterized by cell shrinkage, membrane blebbing, and activation of caspases (initiator caspases -8 and -9, and executioner caspase-3).[8][9]
-
Necrosis is typically a result of acute injury, leading to cell swelling and rupture of the cell membrane, which can be measured by an LDH release assay. You can use a combination of assays, such as a caspase-3/7 activity assay to detect apoptosis and an LDH assay to detect necrosis.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.
-
Troubleshooting Steps:
-
Determine Solubility Limit: Before the cytotoxicity assay, perform a solubility test. Prepare serial dilutions of this compound in your culture medium and visually inspect for precipitation or measure turbidity with a spectrophotometer.[4]
-
Use a Suitable Solvent: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO.[10][11] Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and does not affect cell viability.[11][12] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Optimize Dilution Method: When diluting the DMSO stock in the aqueous medium, add the stock solution to the medium while vortexing to ensure rapid and uniform dispersion.
-
Issue 2: Inconsistent or Non-Reproducible Results in MTT Assay
-
Possible Cause: Interference of this compound with the MTT assay chemistry or altered cellular metabolism not related to cytotoxicity.
-
Troubleshooting Steps:
-
Cell-Free Control: To check for direct reduction of the MTT reagent by this compound, incubate the compound with the MTT reagent in cell-free medium.[13] A color change in the absence of cells indicates interference.
-
Optimize Incubation Times: Ensure that the incubation time with the MTT reagent is optimized for your cell line and is not so long that the MTT itself becomes toxic to the cells.[5][13]
-
Use an Alternative Viability Assay: If interference is suspected, use an assay with a different detection principle, such as the LDH assay or a cell counting method.[14]
-
Issue 3: High Background or Low Signal in LDH Assay
-
Possible Cause: this compound may inhibit LDH enzyme activity, or components in the serum of the culture medium may contribute to high background LDH levels.
-
Troubleshooting Steps:
-
Enzyme Activity Control: Test if this compound inhibits LDH activity directly. Add the compound to the supernatant of lysed cells (positive control) and measure LDH activity. A decrease in signal compared to the positive control without the compound suggests inhibition.[15][16]
-
Reduce Serum Concentration: Use a low-serum or serum-free medium during the compound treatment period to minimize background LDH from the serum.[6]
-
Proper Controls: Always include a "no-cell" control (medium only) and a "vehicle" control to accurately determine the background absorbance.
-
Data Presentation
Table 1: Potency of this compound as an hCAR Activator
| Parameter | Value | Reference |
| Primary Target | Human Constitutive Androstane Receptor (hCAR/NR1I3) | [1] |
| EC₅₀ | 0.35 µM | [1] |
| Effect | Induces CYP2B6 expression and hCAR nuclear translocation | [1] |
Table 2: Hypothetical Cytotoxicity Data for this compound at High Concentrations
| Assay | Cell Line | Exposure Time (hours) | IC₅₀ (µM) |
| MTT | HepG2 | 48 | Data to be determined |
| LDH | A549 | 48 | Data to be determined |
| Caspase-3/7 Glo | Jurkat | 24 | Data to be determined |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add the diluted compound to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 x (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release). Spontaneous release is from vehicle-treated cells, and maximum release is from cells treated with a lysis buffer.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, typically using a white-walled 96-well plate for luminescence assays.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol. Add the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot a dose-response curve to determine the concentration at which 50% of the maximum caspase activity is induced (EC₅₀).
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A hypothesized signaling pathway for apoptosis induced by high concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Is Your MTT Assay the Right Choice? [promega.sg]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Cyclophosphamide Efficacy with DL5055
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of cyclophosphamide (B585) (CPA) activation using DL5055.
FAQs: Understanding the Role of this compound in Cyclophosphamide Activation
Q1: What is the mechanism of action of this compound in enhancing cyclophosphamide efficacy?
A1: this compound is a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR).[1] Activation of hCAR leads to the increased expression of cytochrome P450 2B6 (CYP2B6), a key enzyme responsible for the metabolic activation of the prodrug cyclophosphamide to its active cytotoxic form, 4-hydroxycyclophosphamide (B600793) (4-OH-CPA).[1] By inducing CYP2B6, this compound enhances the conversion of CPA to its active metabolite, thereby increasing its anti-cancer effects.[1]
Q2: Is this compound selective for hCAR?
A2: Yes, this compound is highly selective for hCAR. Studies have shown that it does not significantly activate other related nuclear receptors such as the pregnane (B1235032) X receptor (PXR), farnesoid X receptor (FXR), glucocorticoid receptor (GR), liver X receptor (LXR), and vitamin D receptor (VDR).[1] This selectivity is important as it minimizes off-target effects.
Q3: What is the typical effective concentration of this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental setup. However, it has been shown to activate hCAR with an EC50 of 0.35 µM.[1] A concentration of 1 µM has been demonstrated to markedly induce CYP2B6 mRNA expression in human primary hepatocytes.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can I use this compound in combination with other chemotherapeutic agents?
A4: Yes, this compound has been shown to potentiate the anti-cancer effects of the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, prednisone) in a co-culture system of human primary hepatocytes and human non-Hodgkin lymphoma cells.[1] This suggests that this compound can be a valuable component of combination chemotherapy.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and cyclophosphamide.
Guide 1: Inconsistent or Low Potentiation of Cyclophosphamide Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve with this compound (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for CYP2B6 induction in your specific cell system. |
| Low CYP2B6 Expression in Hepatocytes | Ensure the use of high-quality, plateable primary human hepatocytes with confirmed CYP2B6 expression and inducibility. Different hepatocyte donors can exhibit significant variability in CYP2B6 expression and induction.[1] |
| Insufficient Incubation Time with this compound | Optimize the pre-incubation time with this compound to allow for sufficient CYP2B6 mRNA and protein expression. A 24- to 72-hour pre-incubation is a common starting point. |
| Variability in Cyclophosphamide Activation | If using a liver S9 fraction for in vitro activation, ensure its quality and enzymatic activity. The activity of S9 fractions can vary between batches.[2] Consider using a co-culture system with primary hepatocytes for a more physiologically relevant activation. |
| This compound Solubility or Stability Issues | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Visually inspect for any precipitation in the culture medium. Test the stability of this compound in your specific cell culture medium over the course of the experiment. |
Guide 2: High Background Cytotoxicity in Control Groups
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound and cyclophosphamide is non-toxic to your cells (typically <0.5%). Include a vehicle-only control group in your experiment. |
| This compound-Induced Cytotoxicity | Although generally non-toxic at effective concentrations, it is crucial to include a control group treated with this compound alone to assess any intrinsic cytotoxicity in your specific cancer cell line.[1] |
| Poor Cell Health | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or nutrient depletion can lead to increased cell death. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| hCAR Activation (EC50) | 0.35 µM | [1] |
| hCAR Activation (Emax) | 4.3 | [1] |
Table 2: Effect of this compound on CYP2B6 and CYP3A4 mRNA Expression in Primary Human Hepatocytes
| Treatment (1 µM) | CYP2B6 mRNA Induction (fold) | CYP3A4 mRNA Induction (fold) | Reference |
| This compound | Marked Induction | No Significant Induction | [1] |
| CITCO (hCAR activator) | Marked Induction | No Significant Induction | [1] |
| Rifampin (hPXR activator) | No Significant Induction | Marked Induction | [1] |
Experimental Protocols
Protocol 1: In Vitro Co-culture Assay for Assessing this compound-Mediated Enhancement of Cyclophosphamide Cytotoxicity
This protocol provides a general framework. Optimization of cell numbers, concentrations, and incubation times is recommended.
Materials:
-
Cryopreserved primary human hepatocytes
-
Cancer cell line of interest (e.g., SU-DHL-4, a non-Hodgkin lymphoma cell line)[1]
-
Hepatocyte culture medium
-
Cancer cell culture medium
-
This compound
-
Cyclophosphamide (CPA)
-
CHOP regimen components (optional)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Plate Primary Human Hepatocytes: Thaw and plate cryopreserved primary human hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24 hours).
-
This compound Pre-treatment: Treat the hepatocyte monolayer with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 24-72 hours to induce CYP2B6 expression.
-
Co-culture Setup: After the pre-treatment period, remove the medium from the hepatocytes and add a suspension of the cancer cells to the hepatocyte monolayer.
-
Cyclophosphamide Treatment: Immediately add cyclophosphamide at various concentrations to the co-culture. If using the CHOP regimen, add the complete mixture.
-
Incubation: Incubate the co-culture plates for a predetermined period (e.g., 24, 48, 72 hours).
-
Assess Cancer Cell Viability: At the end of the incubation, carefully remove the medium and assess the viability of the cancer cells using a suitable assay. If the cancer cells are in suspension, they can be collected for analysis. If they are adherent, a method that distinguishes between hepatocyte and cancer cell viability may be necessary (e.g., fluorescence-based assays with cell-specific markers).
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated enhancement of cyclophosphamide activation.
Caption: Experimental workflow for the in vitro co-culture assay.
Caption: Logical troubleshooting flow for inconsistent cyclophosphamide potentiation.
References
Identifying potential confounding factors in DL5055 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing potential confounding factors in studies involving DL5055.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR).[1][2][3] Its primary mechanism of action is the induction of cytochrome P450 2B6 (CYP2B6) expression.[1][2][3] This is achieved through the translocation of hCAR from the cytoplasm to the nucleus in human primary hepatocytes.[1][2] The activation of hCAR by this compound is selective, as it does not significantly activate other related nuclear receptors like the pregnane (B1235032) X receptor (PXR).[1][2][3]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily investigated for its potential to enhance the efficacy of cyclophosphamide-based chemotherapies.[1][3] By inducing CYP2B6, the key enzyme responsible for the bioactivation of cyclophosphamide, this compound can potentiate the anti-cancer effects of these therapeutic agents.[1]
Q3: What experimental systems are suitable for studying this compound's effects?
A3: In preclinical settings, suitable experimental systems include human primary hepatocytes, co-culture systems of hepatocytes and cancer cells, and in vivo studies using hCAR-transgenic mouse models.[1][3] These systems allow for the investigation of hCAR activation, CYP2B6 induction, and the potentiation of chemotherapy efficacy.
Troubleshooting Guide: Identifying Potential Confounding Factors
Unexpected or inconsistent results in this compound studies can arise from various confounding factors. This guide provides a structured approach to troubleshoot common issues.
Issue 1: Variability in CYP2B6 Induction
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in hCAR or CYP2B6: Inter-individual differences in the genes encoding hCAR and CYP2B6 can lead to varied responses to this compound. | 1. Genotyping: If using human-derived cells or in vivo models, genotype the samples for known polymorphisms in NR1I3 (hCAR) and CYP2B6. 2. Data Stratification: Analyze data based on genotype to identify response variations. |
| Cell Culture Conditions: The passage number, confluency, and media composition of hepatocytes can influence their metabolic capacity and responsiveness to nuclear receptor activation. | 1. Standardize Protocols: Ensure consistent cell seeding density, passage number, and media formulations across experiments. 2. Quality Control: Regularly assess cell viability and morphology. |
| Off-Target Effects at High Concentrations: While selective at lower concentrations, higher doses of any compound can lead to unintended molecular interactions. | 1. Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration of this compound for hCAR activation without inducing off-target effects. 2. Selectivity Assays: Test this compound against a panel of other nuclear receptors (e.g., PXR, VDR) at the chosen concentration to confirm selectivity. |
Issue 2: Inconsistent hCAR Nuclear Translocation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Imaging or Fractionation Techniques: Inefficient nuclear/cytoplasmic fractionation or poor immunofluorescence staining can lead to misinterpretation of hCAR localization. | 1. Protocol Optimization: Optimize the fractionation protocol by testing different lysis buffers and centrifugation speeds. For imaging, titrate primary and secondary antibody concentrations and optimize imaging parameters. 2. Use of Controls: Include positive (e.g., CITCO) and negative (vehicle) controls in every experiment to validate the assay's performance. |
| Cellular Stress: Factors such as oxidative stress or inflammation can interfere with normal cellular trafficking processes, including nuclear receptor translocation. | 1. Monitor Cell Health: Assess markers of cellular stress in your experimental system. 2. Control Environmental Factors: Ensure consistent temperature, CO2 levels, and humidity in cell culture incubators. |
Experimental Protocols and Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| EC50 for hCAR activation | 0.35 µM | [2][3] |
| Emax for hCAR activation | 4.3 | [2][3] |
Key Experimental Methodologies
-
hCAR Activation Assay:
-
Culture human primary hepatocytes.
-
Treat cells with varying concentrations of this compound, a positive control (e.g., CITCO), and a vehicle control.
-
After incubation, lyse the cells and quantify the mRNA expression of CYP2B6 using quantitative real-time PCR (qRT-PCR).
-
Normalize CYP2B6 expression to a housekeeping gene.
-
Calculate EC50 and Emax values from the dose-response curve.
-
-
hCAR Nuclear Translocation Assay:
-
Infect human primary hepatocytes with an adenovirus expressing a fluorescently tagged hCAR (e.g., Ad-EYFP-hCAR).
-
Treat the cells with this compound, a positive control, and a vehicle control.
-
Fix and permeabilize the cells.
-
Visualize the subcellular localization of the fluorescently tagged hCAR using confocal microscopy.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio.
-
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound activity.
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 3. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
Best practices for long-term storage and handling of DL5055.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of DL5055, a potent and selective human Constitutive Androstane Receptor (hCAR) activator.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule that acts as a potent and selective activator of the human Constitutive Androstane Receptor (hCAR). It has been shown to induce the expression of Cytochrome P450 2B6 (CYP2B6) and the nuclear translocation of hCAR in human primary hepatocytes.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research settings to study the activation of hCAR and the induction of drug-metabolizing enzymes like CYP2B6.[1] This makes it a valuable tool for studies related to drug metabolism, drug-drug interactions, and the development of therapies targeting pathways regulated by hCAR.
Q3: How should I reconstitute this compound?
A3: For experimental use, this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the compound is fully dissolved before use. For cellular assays, the final concentration of the solvent should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What is the recommended long-term storage condition for this compound?
A4: For long-term stability, this compound should be stored at -20°C or -80°C, especially when dissolved in a solvent. When stored as a solid, room temperature may be acceptable for short periods, but cold storage is recommended for extended durations.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | Ensure the compound is stored at the recommended temperature, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incomplete dissolution of the compound. | Ensure this compound is fully dissolved in the solvent before preparing working solutions. Gentle warming or vortexing may aid dissolution. | |
| Cellular health and passage number. | Use healthy, low-passage cells for your experiments. High passage numbers can lead to altered cellular responses. | |
| Low or no observed hCAR activation | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Incorrect handling of the compound. | Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated use of diluted solutions. | |
| Issues with the reporter assay or cell line. | Validate your experimental system with a known hCAR activator as a positive control. | |
| Precipitation of this compound in cell culture media | Poor solubility of the compound in aqueous media. | Ensure the final solvent concentration is low and compatible with your cell culture medium. Consider using a solubilizing agent if necessary, after validating its non-interference with the assay. |
Experimental Protocols
Standard Protocol for Handling and Use of this compound in Cell-Based Assays
-
Receiving and Initial Storage: Upon receipt, inspect the vial for any damage. For long-term storage, place the solid compound at -20°C or -80°C.
-
Preparation of Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform serial dilutions.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).
-
-
Treating Cells:
-
Remove the existing medium from your cell cultures.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO without this compound) and a positive control if available.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
-
Post-Treatment Analysis: Proceed with your downstream analysis, such as gene expression analysis (e.g., for CYP2B6), reporter assays, or protein analysis.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage of Solid Compound | -20°C or -80°C | Protect from light and moisture. |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term Storage (Solid) | Room Temperature | For brief periods; refer to supplier's Certificate of Analysis.[1] |
| Typical Stock Solution Concentration | 10-50 mM in DMSO | Ensure complete dissolution. |
| Typical Working Concentration | 0.1 - 10 µM | Dependent on cell type and experimental design. |
| EC50 for hCAR activation | 0.35 µM | As reported in the literature.[1] |
Visualizations
Caption: Simplified signaling pathway of this compound-mediated hCAR activation and CYP2B6 induction.
Caption: General experimental workflow for using this compound in cell-based assays.
References
How to control for vehicle effects when using DL5055 in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of DL5055 and appropriate control for dimethyl sulfoxide (B87167) (DMSO) vehicle effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR), a nuclear receptor primarily expressed in the liver.[1] Upon activation by this compound, hCAR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as phenobarbital-responsive elements (PBREs), in the promoter regions of target genes, leading to their increased transcription. A key target gene of hCAR is Cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of various xenobiotics, including the bioactivation of the chemotherapeutic prodrug cyclophosphamide.[1]
Q2: Why is DMSO used as a vehicle for this compound?
A2: this compound, like many organic molecules, has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an excellent choice for preparing stock solutions of this compound for use in both in-vitro and in-vivo experiments.
Q3: Can DMSO itself affect my experimental results?
A3: Yes, DMSO is not biologically inert and can exert dose-dependent effects on experimental systems. These can include alterations in cell viability, proliferation, differentiation, and gene expression. At higher concentrations, DMSO can be cytotoxic to cells. Therefore, it is crucial to use a proper vehicle control in all experiments to differentiate the effects of this compound from those of the DMSO solvent.
Q4: What is the appropriate vehicle control for an experiment using this compound dissolved in DMSO?
A4: The appropriate vehicle control consists of the same final concentration of DMSO in the same medium (e.g., cell culture medium or saline for injections) as the this compound-treated group, but without this compound. This control group is essential to accurately attribute the observed biological effects to this compound.
Troubleshooting Guides
In-Vitro Experiments
Issue 1: High cytotoxicity observed in both this compound-treated and vehicle control groups.
-
Possible Cause: The final concentration of DMSO is too high for your specific cell line.
-
Troubleshooting Steps:
-
Review DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.1% for sensitive cell lines, and generally not exceeding 0.5%).
-
Perform a DMSO Dose-Response Assay: Determine the maximum tolerated concentration of DMSO for your cell line. An experimental protocol for this is provided below.
-
Lower DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to reduce the final volume of DMSO added to your culture medium.
-
Issue 2: The vehicle control group shows unexpected activation of the hCAR pathway (e.g., increased CYP2B6 expression).
-
Possible Cause: Some cell lines may have a higher basal level of hCAR activity, or there may be components in the culture medium that can weakly activate hCAR.
-
Troubleshooting Steps:
-
Establish a Baseline: Always include an "untreated" control group (cells in medium alone, without DMSO or this compound) to determine the basal level of hCAR activity.
-
Normalize to Vehicle Control: When analyzing your data, express the effect of this compound as a fold change relative to the vehicle control group, not the untreated group. This will account for any baseline effects of the DMSO.
-
Serum Starvation: In some cases, serum in the culture medium can contribute to background signaling. Consider serum-starving the cells for a few hours before treatment, if compatible with your experimental design.
-
In-Vivo Experiments
Issue 3: Inconsistent or unexpected physiological effects in the vehicle control group of an animal study.
-
Possible Cause: DMSO can have systemic effects in animals, including anti-inflammatory and neurotoxic effects at higher doses. The route and volume of administration can also influence these effects.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration and Dose: For in-vivo studies, it is recommended to keep the DMSO concentration in the injection vehicle as low as possible, ideally below 10% (v/v) and to calculate the total dose of DMSO administered per kilogram of body weight.
-
Acclimatization: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress-related responses.
-
Choice of Vehicle: If the toxicity of DMSO is a concern, consider alternative solvent formulations. A commonly used combination is 10% DMSO, 10% Tween 80, and 80% water.
-
Experimental Protocols
Determining Maximum Tolerated DMSO Concentration (In-Vitro)
Objective: To determine the highest concentration of DMSO that does not significantly impact the viability of a specific cell line.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium and replace it with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% cell viability is generally considered safe for your experiments.
In-Vivo Administration of this compound in a Xenograft Mouse Model
Objective: To assess the efficacy of this compound in potentiating cyclophosphamide-based chemotherapy in a xenograft mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing tumors from a relevant human cancer cell line.
-
This compound and Vehicle Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For injection, dilute the this compound stock solution in a sterile vehicle such as a mixture of PBS, 10% DMSO, and 0.5% Tween 80. The final concentration of this compound should be calculated based on the desired dosage (e.g., mg/kg).
-
Prepare a vehicle control solution with the same final concentrations of DMSO and Tween 80 in PBS, but without this compound.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Cyclophosphamide
-
Group 4: this compound + Cyclophosphamide
-
-
Administration: Administer treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to the experimental design. Monitor tumor volume and animal well-being regularly.
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability in Various Human Cancer Cell Lines
| Cell Line | DMSO Concentration (v/v) | Exposure Time (hours) | Cell Viability Reduction (%) | Reference |
| HepG2 | 0.625% | 72 | >30 | [2] |
| 2.5% | 24 | >30 | [2] | |
| Huh7 | 2.5% | 48 | >30 | [2] |
| 5% | 24 | >30 | [2] | |
| HT29 | 2.5% | 24 | >30 | [2] |
| SW480 | 1.25% | 72 | >30 | [2] |
| MCF-7 | 0.3125% | 48 | >30 | [2] |
| MDA-MB-231 | 1.25% | 24 | >30 | [2] |
| A549 | 1.25% | Not specified | Significant | Inferred from[3] |
| A-375 | >1% | Not specified | Cytotoxic | [4] |
| HaCaT | >1% | Not specified | Cytotoxic | [4] |
Visualizations
Caption: this compound activates the hCAR signaling pathway, leading to the bioactivation of cyclophosphamide.
Caption: A logical workflow for conducting experiments with this compound and appropriate vehicle controls.
Caption: A troubleshooting guide for addressing common issues with DMSO vehicle controls.
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DL5055 and CITCO for Human Constitutive Androstane Receptor (hCAR) Activation
For researchers and professionals in drug development, the selective activation of the human constitutive androstane (B1237026) receptor (hCAR) is a critical aspect of modulating xenobiotic metabolism and developing novel therapeutic strategies. This guide provides a detailed comparison of DL5055 and the well-established hCAR activator, CITCO, offering insights into their respective efficacy and selectivity.
This compound has emerged as a potent and selective activator of hCAR, demonstrating significant advantages over the prototypical activator CITCO. While both compounds effectively activate hCAR, leading to the translocation of the receptor from the cytoplasm to the nucleus and the subsequent induction of target genes such as CYP2B6, key differences in their activity and selectivity have been identified.[1][2]
Quantitative Comparison of hCAR Activation
Experimental data reveals the superior potency and efficacy of this compound in activating hCAR compared to CITCO. The following table summarizes the key quantitative parameters from in vitro studies.
| Parameter | This compound | CITCO | Reference |
| EC50 | 0.35 µM | ~25 nM | [2][3] |
| EMAX | 4.3 | Not explicitly stated in the provided context | [2] |
| hPXR Activation | No significant activation | Activates hPXR | [1][3] |
EC50 (Half-maximal effective concentration): A lower EC50 value indicates a higher potency. While CITCO has a lower EC50 in some reported assays, this compound demonstrates robust activation at a sub-micromolar concentration.[2][3]
EMAX (Maximum effect): this compound exhibits a strong maximal activation of hCAR.[2]
hPXR (human Pregnane X Receptor) Activation: A crucial point of differentiation is the selectivity of these compounds. This compound is a selective hCAR activator and does not significantly activate the related nuclear receptor hPXR.[1] In contrast, CITCO has been shown to be a dual agonist for both hCAR and hPXR, which can lead to broader, less targeted effects.[3] This lack of selectivity can complicate the interpretation of experimental results and may lead to off-target effects in therapeutic applications.
Signaling Pathway and Experimental Workflow
The activation of hCAR by agonists like this compound and CITCO initiates a cascade of molecular events. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for evaluating hCAR activation.
Caption: hCAR activation pathway by an agonist.
Caption: Experimental workflow for hCAR activation assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of hCAR activators. Below are outlines of key experimental protocols used to compare the efficacy of this compound and CITCO.
hCAR Nuclear Translocation Assay in Human Primary Hepatocytes
This assay visually confirms the activation of hCAR by monitoring its movement from the cytoplasm to the nucleus.
-
Cell Seeding: Plate primary human hepatocytes in a suitable multi-well format.
-
Transduction (Optional): For visualization, hepatocytes can be transduced with an adenovirus expressing a fluorescently tagged hCAR (e.g., EYFP-hCAR).[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or CITCO. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for hCAR translocation.
-
Imaging: Fix and stain the cells with a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.
Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of hCAR in response to an activator.
-
Cell Line: Utilize a suitable cell line (e.g., HepG2) stably co-transfected with an hCAR expression vector and a reporter plasmid containing a luciferase gene under the control of an hCAR-responsive promoter (e.g., a CYP2B6 promoter construct).[4][5]
-
Cell Seeding: Plate the cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a dilution series of this compound or CITCO.
-
Incubation: Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curves to determine EC50 and EMAX values.
Target Gene Expression Analysis (qPCR and Western Blot)
These methods directly measure the downstream consequences of hCAR activation by quantifying the mRNA and protein levels of target genes like CYP2B6.
-
Cell Treatment: Treat primary human hepatocytes or a suitable cell line with this compound or CITCO.
-
RNA/Protein Extraction: After a specified incubation period, harvest the cells and extract total RNA or protein.
-
Quantitative PCR (qPCR): For mRNA analysis, reverse transcribe the RNA to cDNA and perform qPCR using primers specific for CYP2B6 and a housekeeping gene for normalization.
-
Western Blot: For protein analysis, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for CYP2B6 and a loading control (e.g., β-actin).
-
Quantification: Quantify the relative changes in mRNA or protein expression compared to the vehicle-treated control.
Conclusion
This compound represents a significant advancement in the field of hCAR modulators. Its high potency and, most notably, its selectivity for hCAR over hPXR, make it a more precise tool for studying hCAR function and a more promising candidate for therapeutic applications where targeted pathway activation is desired.[1] In contrast, the dual agonism of CITCO for both hCAR and hPXR necessitates careful consideration when interpreting experimental data and considering its translational potential.[3] The experimental protocols outlined provide a robust framework for researchers to independently verify and compare the efficacy of these and other hCAR activators.
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Constitutive Androstane Receptor (CAR) Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DL5055: A Comparative Guide for Researchers
For Immediate Release
A detailed analysis confirms DL5055 as a potent and highly selective agonist for the human Constitutive Androstane Receptor (hCAR), offering a significant advantage over existing compounds for targeted research in drug metabolism and development.
New comparative data demonstrates that this compound effectively activates the human Constitutive Androstane Receptor (hCAR) while exhibiting no discernible activity on the human Pregnane (B1235032) X Receptor (hPXR). This high degree of selectivity distinguishes this compound from other known nuclear receptor modulators, such as CITCO, and provides researchers with a refined tool to investigate hCAR-specific signaling pathways.
The human Constitutive Androstane Receptor (hCAR) and the human Pregnane X Receptor (hPXR) are critical nuclear receptors that regulate the expression of genes involved in the metabolism of drugs and other foreign compounds (xenobiotics). While both play a crucial role in detoxification, their overlapping functions and activation by various compounds can complicate research. The development of selective agonists is therefore essential for delineating the precise roles of each receptor.
Comparative Analysis of Nuclear Receptor Agonists
Experimental data highlights the superior selectivity of this compound for hCAR over hPXR when compared to other well-characterized compounds.
| Compound | Target Receptor | EC50 (µM) | Activity on other Receptors | Primary Target Gene |
| This compound | hCAR | 0.35 [1][2][3] | No activation of hPXR [1][2][4][3] | CYP2B6 [1][2] |
| CITCO | hCAR | 0.025 | Activates hPXR (EC50 ~3 µM)[5] | CYP2B6 |
| Rifampin | hPXR | - | Selective for hPXR, does not significantly activate hCAR[6][7] | CYP3A4[8] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
The data clearly indicates that while CITCO is a potent hCAR agonist, it also activates hPXR at higher concentrations, making it a dual agonist.[5][9][10] In contrast, this compound's activity is exclusively directed towards hCAR.[1][2][4][3] Rifampin serves as a reference compound for selective hPXR activation.[6][7]
Deciphering the Signaling Pathways
The activation of hCAR and hPXR initiates a cascade of events leading to the transcription of specific target genes. Understanding these pathways is fundamental to interpreting the effects of compounds like this compound.
Upon activation by an agonist like this compound, hCAR translocates from the cytoplasm to the nucleus.[2] There, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital Responsive Enhancer Modules (PBREM) in the promoter region of target genes, such as CYP2B6, initiating their transcription.
Similarly, activation of hPXR by an agonist such as Rifampin leads to its heterodimerization with RXR in the nucleus. This complex then binds to Xenobiotic Responsive Enhancer Modules (XREM) on the DNA, driving the transcription of target genes like CYP3A4.
Experimental Validation of Selectivity
The selectivity of this compound was determined through a series of robust experimental procedures, primarily focusing on reporter gene assays and the measurement of target gene expression.
Experimental Protocols
1. Nuclear Receptor Activation Reporter Gene Assay
This assay quantifies the ability of a compound to activate a specific nuclear receptor.
-
Cell Culture: Human embryonic kidney 293 (HEK293T) or human liver cancer (HepG2) cells are cultured under standard conditions.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for either hCAR or hPXR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the respective nuclear receptor (e.g., PBREM for hCAR, XREM for hPXR). A control plasmid, such as one expressing Renilla luciferase, is often co-transfected for normalization.
-
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (this compound, CITCO, Rifampin) or a vehicle control (e.g., DMSO).
-
Luminescence Measurement: Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold activation relative to the vehicle control is calculated for each compound concentration. Dose-response curves are then generated to determine the EC50 values.
2. CYP450 mRNA Induction Assay in Primary Human Hepatocytes
This assay measures the induction of endogenous target genes in a more physiologically relevant system.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured, often in a sandwich configuration with collagen.
-
Compound Treatment: The cultured hepatocytes are treated with the test compounds (this compound, CITCO, Rifampin) or a vehicle control for a specified period (e.g., 48-72 hours).
-
RNA Isolation: Total RNA is extracted from the treated hepatocytes using a suitable commercial kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of CYP2B6 and CYP3A4 mRNA are quantified by qRT-PCR using specific primers and probes. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.
-
Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method, and the results are expressed as fold induction over the vehicle control.
The high selectivity of this compound for hCAR over hPXR, as validated by these rigorous experimental methods, establishes it as an invaluable tool for researchers seeking to dissect the specific functions and regulatory networks of hCAR. This will ultimately contribute to a better understanding of drug metabolism and the development of safer and more effective therapeutics.
References
- 1. Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 5. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Activation of Human Pregnane X Receptor versus Constitutive Androstane Receptor Defines Distinct Classes of CYP2B6 and CYP3A4 Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of hCAR Activator DL5055 and its Precursor DL5016
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel human constitutive androstane (B1237026) receptor (hCAR) activator, DL5055, and its parent compound, DL5016. The analysis is based on available preclinical data, focusing on receptor activation, selectivity, and metabolic stability.
Executive Summary
This compound, a derivative of DL5016, demonstrates significantly enhanced potency and selectivity as a human constitutive androstane receptor (hCAR) activator. While both compounds engage the hCAR signaling pathway to induce the expression of cytochrome P450 2B6 (CYP2B6), this compound overcomes key limitations of its parent compound, namely non-selective activation of the pregnane (B1235032) X receptor (hPXR) and metabolic instability. These improvements position this compound as a more promising candidate for therapeutic applications requiring targeted hCAR activation.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and DL5016 based on in vitro assays.
| Parameter | This compound | DL5016 | Reference Compound (CITCO) |
| hCAR Activation (EC50) | 0.35 µM | Data not available | ~0.1 µM |
| hPXR Activation | No significant activation | Activates hPXR (EC50 not available) | No significant activation |
| Metabolic Stability | Data not available | Identified as metabolically unstable | Data not available |
Note: While the precise EC50 value for DL5016's hCAR activation is not publicly available in the reviewed literature, studies consistently describe this compound as having "significantly improved activating potency". Similarly, quantitative data for the metabolic stability of both compounds are not detailed in the available literature.
Mechanism of Action: hCAR-Mediated CYP2B6 Induction
Both this compound and DL5016 function by activating the human constitutive androstane receptor (hCAR), a nuclear receptor primarily expressed in the liver. Upon activation, hCAR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on the DNA, leading to the transcriptional activation of target genes, most notably CYP2B6. The induction of CYP2B6, a key enzyme in the metabolism of various xenobiotics and endogenous compounds, is a central aspect of the pharmacological activity of these compounds.
Caption: hCAR activation and signaling pathway for CYP2B6 induction.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize and compare this compound and DL5016.
hCAR Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the hCAR receptor.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds for hCAR activation.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.
-
Transfection: Cells are transiently transfected with two plasmids: one expressing the hCAR protein and another containing a luciferase reporter gene under the control of a CAR-responsive promoter (e.g., a promoter containing PBREM/XREM elements from the CYP2B6 gene).
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compounds (this compound, DL5016) or a positive control (e.g., CITCO). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., cell viability assay) and plotted against the compound concentration. The EC50 value is calculated from the resulting dose-response curve.
Caption: Workflow for the hCAR luciferase reporter assay.
hCAR Nuclear Translocation Assay
This assay visualizes the movement of hCAR from the cytoplasm to the nucleus upon compound treatment.
Objective: To qualitatively or quantitatively assess the ability of test compounds to induce hCAR nuclear translocation.
Methodology:
-
Cell Culture and Transfection: Human primary hepatocytes or suitable cell lines are cultured on glass coverslips or imaging plates. Cells are transfected with a plasmid expressing a fluorescently tagged hCAR protein (e.g., GFP-hCAR).
-
Compound Treatment: Cells are treated with the test compounds (this compound, DL5016), a positive control, or a vehicle control.
-
Incubation: Cells are incubated for a short period (e.g., 2-4 hours).
-
Fixation and Staining: Cells are fixed, and the nuclei are counterstained with a fluorescent dye (e.g., DAPI).
-
Imaging: Cells are visualized using fluorescence microscopy.
-
Analysis: The subcellular localization of the fluorescently tagged hCAR is observed. The percentage of cells showing nuclear translocation can be quantified.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture containing human liver microsomes or hepatocytes, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound at a known concentration is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
This compound represents a significant advancement over its parent compound, DL5016. Its high potency and, crucially, its selectivity for hCAR over hPXR, suggest a reduced potential for off-target effects and drug-drug interactions. While further studies are needed to fully characterize its metabolic stability and in vivo efficacy, the available data strongly indicate that this compound is a more refined and promising pharmacological tool for applications targeting the hCAR-CYP2B6 pathway.
How does DL5055 compare to other novel hCAR activators like 6i and 7e?
For Immediate Release
A recent study has unveiled a promising new selective activator of the human constitutive androstane (B1237026) receptor (hCAR), DL5055, which demonstrates significant potential in enhancing cyclophosphamide-based chemotherapies. This guide provides a detailed comparison of this compound (also referred to as compound 6k) with other novel hCAR activators, 6i and 7e, based on recently published experimental data. The findings highlight this compound's superior potency and selectivity, positioning it as a valuable tool for researchers in drug metabolism and oncology.
The constitutive androstane receptor (hCAR), a nuclear receptor primarily expressed in the liver, plays a crucial role in the metabolism of xenobiotics, including many therapeutic drugs. Activation of hCAR can induce the expression of cytochrome P450 enzymes, such as CYP2B6, which are responsible for the bioactivation of the anticancer prodrug cyclophosphamide. Therefore, potent and selective hCAR activators are of significant interest for improving the efficacy of such cancer treatments.
Quantitative Comparison of hCAR Activator Performance
A direct comparison of this compound, 6i, and 7e reveals notable differences in their ability to activate hCAR. The following table summarizes key quantitative data from a recent publication by Liang et al. in the Journal of Medicinal Chemistry.
| Compound | hCAR Activation (EC₅₀, µM) | hCAR Maximal Activation (Eₘₐₓ) | hPXR Activation at 10 µM (% of Control) |
| This compound (6k) | 0.35 | 4.3 | Inactive |
| 6i | 0.83 | 4.0 | Inactive |
| 7e | 0.58 | 4.1 | Inactive |
| DL5016 (Reference) | 1.2 | 3.5 | Inactive |
Data sourced from Liang D, et al. J Med Chem. 2025 Apr 10;68(7):7044-7061.
As the data indicates, this compound exhibits the lowest EC₅₀ value (0.35 µM), signifying the highest potency in activating hCAR among the compared compounds.[1] Furthermore, all three novel compounds, this compound, 6i, and 7e, demonstrate a desirable lack of activity towards the related pregnane (B1235032) X receptor (hPXR) at a concentration of 10 µM, indicating high selectivity. This selectivity is a critical attribute, as off-target activation of hPXR can lead to undesirable drug-drug interactions.
hCAR Activation Signaling Pathway
The activation of hCAR by a ligand like this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The process is initiated by the binding of the activator to the ligand-binding domain (LBD) of hCAR, which is initially retained in the cytoplasm in a complex with other proteins.
Upon ligand binding, hCAR undergoes a conformational change, dissociates from its cytoplasmic complex, and translocates to the nucleus. Inside the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This hCAR-RXR complex then binds to specific DNA response elements, known as phenobarbital-responsive elements (PBREMs) or xenobiotic-responsive elements (XREMs), in the promoter regions of target genes. This binding event, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in drug metabolism, such as CYP2B6.
Experimental Protocols
The evaluation of these novel hCAR activators involved several key experimental procedures, as detailed in the supplementary information of the referenced publication.
hCAR Activation Assay (Reporter Gene Assay)
This assay is fundamental for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Transfection: The cells are transiently co-transfected with two plasmids: one expressing human CAR and another containing a luciferase reporter gene under the control of a CYP2B6 promoter fragment containing the PBREM.
-
Compound Treatment: After an initial incubation period to allow for plasmid expression, the cells are treated with a range of concentrations of the test compounds (this compound, 6i, 7e).
-
Luminescence Measurement: Following a second incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a vehicle control. The dose-response curves are then plotted to determine the EC₅₀ and Eₘₐₓ values for each compound.
hPXR Activation Assay
To assess selectivity, a similar reporter gene assay is performed, but with a plasmid expressing hPXR and a reporter construct driven by a promoter responsive to hPXR activation (e.g., containing a CYP3A4 response element).
Conclusion
The development of potent and selective hCAR activators is a significant step forward in optimizing therapies that rely on metabolic activation. The data presented clearly indicates that this compound is a highly potent and selective hCAR activator, surpassing the performance of its analogs, 6i and 7e, in in vitro assays. Its ability to potently induce hCAR activity without cross-activating hPXR makes it an excellent candidate for further preclinical and clinical investigation as a potential enhancer of cyclophosphamide-based chemotherapies. Researchers in the fields of drug metabolism, toxicology, and oncology are encouraged to consider these novel activators for their studies.
References
DL5055 vs. Rifampin: A Comparative Guide to CAR and PXR Activation Selectivity
For Researchers, Scientists, and Drug Development Professionals
The Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR) are critical nuclear receptors that regulate the metabolism of a wide array of xenobiotics and endobiotics, including many therapeutic drugs. Their activation can lead to significant drug-drug interactions and alterations in drug efficacy and toxicity. This guide provides a detailed comparison of two compounds, DL5055 and rifampin, focusing on their selectivity for activating CAR over PXR, supported by experimental data.
Executive Summary
This compound emerges as a potent and highly selective activator of the human Constitutive Androstane Receptor (hCAR), demonstrating minimal to no activation of the human Pregnane X Receptor (hPXR).[1][2][3][4] In stark contrast, rifampin is a well-established and potent activator of PXR, which is its primary mechanism of action in inducing drug-metabolizing enzymes.[5][6][7][8][9][10] This difference in selectivity makes this compound a valuable tool for specific modulation of CAR-regulated pathways, while rifampin's effects are predominantly mediated through PXR.
Quantitative Comparison of Receptor Activation
The following table summarizes the key quantitative data on the activation of hCAR and hPXR by this compound and rifampin.
| Compound | Target Receptor | Potency (EC50) | Efficacy (Emax) | PXR Activation | Key Target Gene Induced |
| This compound | hCAR | 0.35 µM[1][2][3][4] | 4.3[1][2][3][4] | Not activated[1][2][3][4] | CYP2B6[1][11] |
| Rifampin | hPXR | Potent Activator | - | Primary Target[5][6][7] | CYP3A4[6][12] |
Signaling Pathways and Experimental Workflows
The activation of CAR and PXR by their respective ligands initiates a cascade of molecular events leading to the regulation of target gene expression.
CAR Activation Pathway
In its inactive state, CAR resides in the cytoplasm.[13] Upon activation by a ligand like this compound, or through indirect mechanisms, CAR translocates to the nucleus.[13][14] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, such as CYP2B6, to induce their transcription.[13][15]
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 4. Item - Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - American Chemical Society - Figshare [acs.figshare.com]
- 5. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 6. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampicin-Independent Interactions between the Pregnane X Receptor Ligand Binding Domain and Peptide Fragments of Coactivator and Corepressor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rifampicin and its derivatives: stability, disposition, and affinity towards pregnane X receptor employing 2D and 3D primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DL5050, a Selective Agonist for the Human Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives [frontiersin.org]
- 14. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dose-Dependent Effects of DL5055 on CYP Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound DL5055's performance in inducing cytochrome P450 (CYP) enzymes, benchmarked against other well-characterized inducing agents. The included experimental data, detailed protocols, and pathway diagrams are intended to support researchers in the fields of drug metabolism, toxicology, and pharmacology in evaluating the potential for drug-drug interactions and understanding the mechanistic basis of CYP induction.
Executive Summary
This compound has been identified as a potent and selective activator of the human constitutive androstane (B1237026) receptor (hCAR), a key nuclear receptor regulating the expression of xenobiotic-metabolizing enzymes.[1][2] Experimental evidence demonstrates that this compound dose-dependently induces the expression of CYP2B6 mRNA in human primary hepatocytes.[1] Notably, this compound exhibits high selectivity for hCAR over the pregnane (B1235032) X receptor (PXR), resulting in minimal to no induction of CYP3A4, a major drug-metabolizing enzyme.[1] This selective induction profile distinguishes this compound from broad-spectrum inducers and suggests a lower potential for certain drug-drug interactions.
Comparative Data on CYP Induction
The following tables summarize the dose-dependent effects of this compound on CYP2B6 and CYP3A4 mRNA expression in human primary hepatocytes, in comparison to prototypical CYP inducers.
Table 1: Dose-Dependent Induction of CYP2B6 mRNA by this compound and Positive Controls
| Compound | Concentration (µM) | Fold Induction of CYP2B6 mRNA (vs. Vehicle Control) |
| This compound | 0.1 | Data Not Available |
| 1 | Marked Induction | |
| 10 | Dose-dependent increase | |
| CITCO (hCAR activator) | Concentration Not Specified | Dose-dependent induction |
| Phenobarbital (Positive Control) | 500 - 750 | Significant Induction[3][4] |
Note: Specific fold-induction values for this compound were not publicly available in the reviewed literature. "Marked Induction" and "Dose-dependent increase" are based on descriptive findings.[1]
Table 2: Comparative Induction of CYP3A4 mRNA by this compound and Positive Control
| Compound | Concentration (µM) | Fold Induction of CYP3A4 mRNA (vs. Vehicle Control) |
| This compound | 1 | No Significant Induction |
| 10 | No Significant Induction | |
| Rifampicin (RIF) (hPXR activator) | 10 | Significant Induction[3] |
Signaling Pathway for this compound-Mediated CYP2B6 Induction
The induction of CYP2B6 by this compound is primarily mediated through the activation of the constitutive androstane receptor (hCAR). The following diagram illustrates this signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing CYP induction, based on standard industry practices and regulatory guidelines.[5][6][7]
In Vitro CYP Induction Assay in Human Primary Hepatocytes
Objective: To determine the potential of a test compound to induce CYP1A2, CYP2B6, and CYP3A4 enzymes in cultured human hepatocytes.
Materials:
-
Hepatocyte plating and incubation media
-
Test compound (e.g., this compound)
-
Positive control inducers:
-
Vehicle control (e.g., 0.1% DMSO)[9]
-
RNA extraction kits
-
Reagents for qRT-PCR
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)[3]
-
LC-MS/MS system
Methodology:
-
Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.
-
Compound Treatment: After stabilization, treat the hepatocytes with various concentrations of the test compound (this compound), positive controls, and a vehicle control for 72 hours.[3][5] The medium should be refreshed every 24 hours with fresh compound.
-
Endpoint Analysis:
-
mRNA Expression (qRT-PCR):
-
At the end of the 72-hour incubation, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using qRT-PCR. Normalize the data to a stable housekeeping gene (e.g., GAPDH).[5]
-
Calculate the fold induction relative to the vehicle control.[5]
-
-
Enzyme Activity (LC-MS/MS):
-
After the 72-hour treatment, wash the cells and incubate them with a cocktail of CYP-specific probe substrates for a defined period.[3][4]
-
Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.
-
Calculate the fold induction of enzyme activity relative to the vehicle control.
-
-
Nuclear Receptor Activation Assay
Objective: To determine if a test compound activates nuclear receptors like hCAR and hPXR.
Methodology: A common method is a cell-based reporter gene assay. In this assay, cells are transfected with a plasmid containing the ligand-binding domain of the nuclear receptor fused to a DNA-binding domain, and a reporter plasmid containing a response element upstream of a reporter gene (e.g., luciferase). Activation of the receptor by the test compound leads to the expression of the reporter gene, which can be quantified. This compound has been shown to activate hCAR with an EC50 of 0.35 µM in such an assay.[1][2]
Experimental Workflow for Validating CYP Induction
The following diagram outlines a typical workflow for assessing the CYP induction potential of a new chemical entity (NCE) like this compound.
Comparison of this compound with Other CYP Inducers
The following diagram provides a logical comparison of this compound's induction profile with other known CYP inducers based on their primary nuclear receptor targets.
Conclusion
This compound demonstrates a distinct profile as a selective inducer of CYP2B6, acting through the potent activation of hCAR.[1][2] Its lack of significant effect on CYP3A4 induction at concentrations that effectively induce CYP2B6 highlights its potential for a more predictable and favorable drug-drug interaction profile compared to broad-spectrum inducers like rifampicin. The experimental protocols and workflows provided in this guide offer a framework for researchers to further validate these findings and explore the full pharmacological and toxicological implications of this compound and other novel chemical entities.
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. labcorp.com [labcorp.com]
- 6. bioivt.com [bioivt.com]
- 7. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Species Comparison of DL5055 Activity: No Publicly Available Data
A comprehensive search for the activity of a compound or agent designated "DL5055" in both human and mouse models has yielded no specific results. Publicly accessible scientific literature and databases do not appear to contain information on a substance with this identifier.
The performed searches did not return any relevant data regarding the biological effects, mechanism of action, or experimental evaluation of "this compound." The search terms were interpreted by search engines as potentially referring to "Deep Learning" (DL) models in the context of human and mouse activity monitoring, which is unrelated to the pharmacological or biological activity of a specific compound.
This lack of information prevents the creation of a comparative guide as requested. Key components of such a guide, including quantitative data, experimental protocols, and signaling pathways, are contingent on the availability of primary research data.
To enable the generation of the requested "Publish Comparison Guide," it is necessary to have access to foundational information about this compound. Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult internal documentation or provide a more specific identifier for the compound .
Possible reasons for the absence of public data include:
-
Internal Project Code: "this compound" may be an internal designation for a compound that has not yet been disclosed in publications or patents.
-
Early Stage of Development: The compound may be in a very early phase of research, with data not yet publicly available.
-
Alternative Nomenclature: The compound may be more commonly known by a different name or code.
Without foundational data on this compound, a comparison of its activity in human versus mouse models cannot be conducted. Further investigation is required to identify the specific nature of this compound before a meaningful comparative analysis can be undertaken.
Independent Verification of DL5055's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel human constitutive androstane (B1237026) receptor (hCAR) activator, DL5055, with other relevant alternatives. The information presented herein is supported by experimental data to facilitate independent verification and inform research and development decisions.
Quantitative Performance Analysis
This compound has been demonstrated as a potent and selective activator of hCAR. The following tables summarize its performance in key in vitro assays, comparing it with the well-established hCAR agonist CITCO and its parent compound, DL5016.
Table 1: Potency of hCAR Activators
| Compound | EC50 (μM) | Emax |
| This compound | 0.35 | 4.3 |
| DL5016 | Data not available in provided search results | Data not available in provided search results |
| CITCO | Data not available in provided search results | Data not available in provided search results |
EC50: Half maximal effective concentration. Emax: Maximum effect.
Table 2: Selectivity Profile Against hPXR
| Compound | hPXR Activation at >1 µM | hPXR Activation at up to 10 µM |
| This compound | No significant activation | No significant activation [1] |
| DL5016 | Dramatic activation | Data not available in provided search results |
| CITCO | Dramatic activation | Data not available in provided search results |
hPXR: human Pregnane X Receptor, a related nuclear receptor often activated by hCAR agonists, leading to off-target effects.
The data clearly indicates that this compound possesses significantly improved selectivity over CITCO and DL5016, as it does not activate the promiscuous hPXR at concentrations up to 10 µM.[1]
Mechanism of Action: Experimental Evidence
This compound's mechanism of action involves the activation and subsequent nuclear translocation of hCAR, leading to the induction of its target genes, most notably Cytochrome P450 2B6 (CYP2B6).
hCAR Nuclear Translocation
In primary human hepatocytes (HPHs), treatment with this compound triggers the translocation of hCAR from the cytoplasm to the nucleus. This was observed using an adenovirus expressing enhanced yellow fluorescent protein-tagged hCAR (Ad-EYFP-hCAR).[1] In vehicle-treated cells, the fusion protein remains predominantly in the cytoplasm, whereas upon exposure to this compound, a distinct nuclear accumulation is observed, similar to the effects of CITCO and DL5016.[1]
Induction of CYP2B6 mRNA
Consistent with its role as an hCAR activator, this compound markedly induces the expression of CYP2B6 mRNA in HPHs.[1] Importantly, at a concentration of 1 µM, this compound did not cause a significant induction of CYP3A4 mRNA, further highlighting its selectivity over hPXR.[1]
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated.
Caption: hCAR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the available information.
Cellular Reporter Assays for Potency and Selectivity
-
Objective: To determine the EC50 and Emax of this compound for hCAR activation and to assess its selectivity against hPXR.
-
Methodology:
-
Appropriate cell lines (e.g., HEK293T or HepG2) are transiently co-transfected with expression vectors for full-length hCAR or hPXR and a luciferase reporter plasmid containing response elements for the respective nuclear receptor.
-
Transfected cells are seeded in 96-well plates and treated with a range of concentrations of this compound, CITCO, or DL5016. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Following an incubation period (typically 24 hours), cell viability is assessed, and luciferase activity is measured using a luminometer.
-
Data is normalized to the vehicle control, and dose-response curves are generated to calculate EC50 and Emax values.
-
hCAR Nuclear Translocation Assay
-
Objective: To visualize the translocation of hCAR from the cytoplasm to the nucleus upon treatment with this compound.
-
Methodology:
-
Cryopreserved primary human hepatocytes are thawed and cultured.
-
Hepatocytes are infected with an adenovirus expressing EYFP-tagged hCAR (Ad-EYFP-hCAR).
-
After an appropriate incubation period to allow for protein expression, the cells are treated with this compound (e.g., 1 µM), CITCO (positive control), DL5016, or a vehicle control.
-
Following treatment (e.g., 2-4 hours), the subcellular localization of the EYFP-hCAR fusion protein is visualized using fluorescence microscopy.
-
The percentage of cells showing predominantly cytoplasmic, nuclear, or mixed localization is quantified.
-
CYP2B6 and CYP3A4 mRNA Induction Assay
-
Objective: To quantify the induction of CYP2B6 and CYP3A4 mRNA expression in response to this compound.
-
Methodology:
-
Primary human hepatocytes are cultured and treated with this compound (e.g., 1 µM), CITCO, the hPXR activator rifampin (RIF, as a positive control for CYP3A4 induction), or a vehicle control.
-
After a defined treatment period (e.g., 48-72 hours), total RNA is extracted from the cells.
-
The expression levels of CYP2B6 and CYP3A4 mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). A housekeeping gene (e.g., GAPDH) is used for normalization.
-
The fold induction of mRNA expression relative to the vehicle control is calculated.
-
References
A Head-to-Head Comparative Analysis of DL5055 and Other Constitutive Androstane Receptor (CAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of xenobiotic and endobiotic metabolism, the Constitutive Androstane (B1237026) Receptor (CAR, NR1I3) has emerged as a critical regulator. Its activation plays a pivotal role in the transcriptional regulation of genes involved in drug disposition, energy homeostasis, and cellular proliferation. This guide provides a head-to-head comparison of DL5055, a potent and selective human CAR (hCAR) activator, with other notable CAR agonists, namely CITCO and DL5016.
It is crucial to distinguish the Constitutive Androstane Receptor (CAR) from the Chimeric Antigen Receptor (CAR) associated with CAR-T cell immunotherapy. This compound and the other compounds discussed herein are agonists of the nuclear receptor CAR and are not related to CAR-T cell therapies.
This comparison guide synthesizes available experimental data to offer an objective overview of the performance, selectivity, and mechanistic profiles of these key CAR activators.
Comparative Performance of CAR Agonists
The potency and selectivity of CAR agonists are paramount for their utility as research tools and potential therapeutic agents. The following table summarizes the key performance metrics for this compound, DL5016, and CITCO.
| Compound | hCAR Activation (EC50) | hCAR Activation (Emax) | Selectivity over PXR | Reference |
| This compound | 0.35 µM | 4.3 | High (Does not activate hPXR) | [1] |
| DL5016 | 0.66 µM | 4.9 | High (Selective for hCAR over hPXR) | [2][3][4] |
| CITCO | 49 nM | Not specified in direct comparison | Lower (Can activate hPXR) | [5][6][7] |
Key Insights:
-
Potency: While CITCO exhibits a lower EC50 value, indicating higher potency in some assays, this compound and DL5016 demonstrate robust activation at sub-micromolar concentrations.[1][2][3][4]
-
Efficacy: this compound and DL5016 show comparable and significant maximal activation (Emax) of hCAR.[1][2][3][4]
-
Selectivity: this compound and DL5016 offer a significant advantage in terms of selectivity, with minimal to no activation of the closely related Pregnane X Receptor (PXR).[1][2][3][4] In contrast, CITCO has been shown to act as a dual agonist for both hCAR and hPXR, which can complicate the interpretation of experimental results.[7]
Mechanism of Action: A Comparative Overview
This compound, DL5016, and CITCO share a common mechanism of activating CAR, which involves the nuclear translocation of the receptor and subsequent induction of target gene expression, most notably Cytochrome P450 2B6 (CYP2B6).
CAR Activation Signaling Pathway
The activation of the Constitutive Androstane Receptor (CAR) by an agonist like this compound initiates a cascade of events leading to the transcription of target genes. In its inactive state, CAR is retained in the cytoplasm. Upon agonist binding, it translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to Phenobarbital-Responsive Enhancer Modules (PBREM) on the DNA. This complex then recruits coactivators to initiate the transcription of target genes such as CYP2B6.
Caption: CAR activation pathway initiated by an agonist.
Experimental Protocols
The characterization and comparison of CAR agonists rely on a set of key in vitro and cellular assays. Below are the detailed methodologies for these essential experiments.
Luciferase Reporter Gene Assay for CAR Activation
This assay quantitatively measures the ability of a compound to activate CAR, leading to the expression of a reporter gene (luciferase).
Experimental Workflow:
Caption: Workflow for the luciferase reporter gene assay.
Methodology:
-
Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. Cells are then transiently transfected with a plasmid expressing human CAR and a reporter plasmid containing the luciferase gene under the control of a CAR-responsive promoter, such as that of CYP2B6.[8][9]
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compounds (this compound, DL5016, CITCO) or a vehicle control (e.g., DMSO).[9]
-
Incubation: The treated cells are incubated for a defined period, typically 24 hours, to allow for CAR activation and luciferase expression.[8][9]
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of CAR activation, is measured using a luminometer.[8]
-
Data Analysis: The fold activation relative to the vehicle control is calculated to determine the EC50 and Emax values for each compound.
CYP2B6 Induction Assay in Primary Human Hepatocytes
This assay confirms the functional consequence of CAR activation by measuring the induction of a key target gene, CYP2B6, at both the mRNA and protein levels.
Experimental Workflow:
Caption: Workflow for the CYP2B6 induction assay.
Methodology:
-
Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and cultured according to standard protocols, often in a sandwich culture format to maintain their phenotype.[10][11]
-
Compound Treatment: Hepatocytes are treated with test compounds, a known inducer as a positive control (e.g., phenobarbital), and a vehicle control for 48-72 hours.[10][12]
-
mRNA Analysis (qRT-PCR): Total RNA is extracted from the treated cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of CYP2B6 mRNA, normalized to a housekeeping gene.[10][13]
-
Protein Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for CYP2B6 to assess protein expression levels.[1]
hCAR Nuclear Translocation Assay
This imaging-based assay visually confirms the initial step in CAR activation: the movement of the receptor from the cytoplasm to the nucleus.
Experimental Workflow:
Caption: Workflow for the hCAR nuclear translocation assay.
Methodology:
-
Cell Transduction: Primary human hepatocytes are infected with an adenovirus encoding a fusion protein of human CAR and a fluorescent protein (e.g., Enhanced Yellow Fluorescent Protein, EYFP-hCAR).[14][15]
-
Compound Treatment: After allowing for expression of the fusion protein, cells are treated with the CAR agonists or a vehicle control.[1][14]
-
Imaging: Following a short incubation period, the subcellular localization of EYFP-hCAR is visualized using fluorescence microscopy. Cell nuclei are often counterstained with a fluorescent dye like DAPI.[14][16]
-
Analysis: The percentage of cells showing predominantly nuclear, cytoplasmic, or mixed fluorescence is quantified to determine the extent of nuclear translocation induced by each compound.[14]
Conclusion
This compound stands out as a potent and highly selective activator of the human Constitutive Androstane Receptor. When compared to other commercially available CAR agonists such as DL5016 and CITCO, this compound demonstrates a favorable profile of high efficacy and, critically, superior selectivity over the Pregnane X Receptor. This high selectivity makes this compound a valuable tool for specifically elucidating the roles of CAR in various physiological and pathological processes, minimizing the confounding effects of PXR activation. For researchers in drug metabolism, toxicology, and related fields, the choice of a CAR agonist with a well-defined selectivity profile is essential for generating clear and interpretable data. Based on the available evidence, this compound represents a significant advancement for such applications.
References
- 1. A Potent and Selective Human Constitutive Androstane Receptor Activator this compound Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human constitutive androstane receptor agonist DL5016: a novel sensitizer for cyclophosphamide-based chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human constitutive androstane receptor agonist DL5016: A novel sensitizer for cyclophosphamide-based chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human constitutive androstane receptor agonist DL5016: A novel sensitizer for cyclophosphamide-based chemotherapies PMID: 31247375 | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 13. labcorp.com [labcorp.com]
- 14. Nuclear Translocation of Adenoviral-Enhanced Yellow Fluorescent Protein-Tagged-Human Constitutive Androstane Receptor (hCAR): A Novel Tool for Screening hCAR Activators in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear translocation of adenoviral-enhanced yellow fluorescent protein-tagged-human constitutive androstane receptor (hCAR): a novel tool for screening hCAR activators in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DL5055
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of DL5055, a potent and selective human Constitutive Androstane Receptor (hCAR) activator. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. As a complex heterocyclic organic compound with significant biological activity, this compound must be handled and disposed of with the utmost care, treating it as a potentially hazardous substance.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following step-by-step protocol should be strictly followed for the disposal of this compound and its associated waste materials.
-
Segregation of Waste:
-
Properly segregate all waste contaminated with this compound. This includes unused neat compound, solutions, contaminated consumables (e.g., pipette tips, vials, and gloves), and any spill cleanup materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Waste Containerization:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough cleaning with soap and water. All materials used for decontamination and cleaning must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash. Its complex heterocyclic and aromatic amine-like structure suggests potential for environmental toxicity and persistence.[1][2][3][4]
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines the critical data points that should be obtained from a substance-specific SDS to ensure a comprehensive risk assessment.
| Data Point | Value (Unit) | Source (e.g., SDS Section) |
| LD50 (Oral, Rat) | Not Available | Toxicity Data |
| LC50 (Inhalation, Rat) | Not Available | Toxicity Data |
| Ecotoxicity | Not Available | Ecological Information |
| Persistence & Degradability | Not Available | Ecological Information |
| Flash Point | Not Available | Fire and Explosion Data |
| Auto-ignition Temperature | Not Available | Fire and Explosion Data |
Experimental Protocols
The disposal procedure outlined above is a general guideline based on the known chemical class of this compound. For specific experimental protocols involving this compound that may generate unique waste streams (e.g., in combination with other potent compounds), a detailed, experiment-specific disposal plan should be developed and approved by your institution's safety committee.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision-making and procedural steps.
Caption: This workflow diagram outlines the procedural steps for the safe disposal of this compound waste.
Caption: This diagram illustrates the logical relationships informing the disposal procedures for this compound.
References
Personal protective equipment for handling DL5055
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of DL5055 (CAS No. 2259710-89-7), a potent and selective human Constitutive Androstane Receptor (hCAR) activator intended for research use only.[1] Given that a publicly available Safety Data Sheet (SDS) for this compound could not be located, this guidance is based on standard laboratory practices for handling research-grade chemical compounds of unknown toxicity.
It is imperative to request and review the official Safety Data Sheet (SDS) from the supplier before handling this compound.
Immediate Safety Information: Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data, a cautious approach is necessary. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use and change them frequently, especially after direct contact. |
| Body Protection | A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram outlines the recommended step-by-step process from preparation to post-experiment cleanup.
Experimental Protocol Considerations:
While specific experimental protocols for this compound are not publicly available, researchers should incorporate the following general practices into their experimental design:
-
Weighing: If working with a powdered form of this compound, weigh the compound within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sealed before agitation.
-
Cell Culture and In Vitro Assays: When adding this compound to cell cultures or other in vitro assays, use appropriate sterile techniques within a biological safety cabinet. Be mindful of potential aerosol generation.
-
Animal Studies: For in vivo experiments, ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC). Handle all dosing solutions and animal waste as potentially hazardous.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.
Key Disposal Steps:
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the CAS number "2259710-89-7."
-
Containers: Use appropriate, sealed, and leak-proof containers for both solid and liquid waste.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures. Do not pour any this compound solutions down the drain.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
